molecular formula C9H10FN B7968367 7-Fluoroindanylamine

7-Fluoroindanylamine

Katalognummer: B7968367
Molekulargewicht: 151.18 g/mol
InChI-Schlüssel: WJKDEUGZOJWUPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoroindanylamine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDEUGZOJWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 7-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1071449-14-3 Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol

Executive Summary

7-Fluoro-2,3-dihydro-1H-inden-1-amine (7-Fluoro-1-indanamine) represents a privileged scaffold in modern medicinal chemistry, distinguished by the strategic placement of a fluorine atom at the peri-position (C7) relative to the primary amine (C1). Unlike its non-fluorinated parent (1-aminoindane) or other isomers, the 7-fluoro substitution offers a unique dual-action mechanism: it modulates the pKa of the adjacent amine via inductive effects while simultaneously blocking metabolic hydroxylation at the electron-rich C7 position.

This compound has emerged as a critical intermediate in the development of GPR40 agonists for type 2 diabetes and Factor Xa inhibitors for anticoagulation. Its structural rigidity, combined with the bioisosteric capability of the C-F bond to mimic carbonyl functionalities, makes it an essential tool for fragment-based drug discovery (FBDD).

Chemical Constitution & Structural Analysis

The Fluorine Effect

The introduction of fluorine at the C7 position is not merely a lipophilic enhance; it fundamentally alters the electronic landscape of the indane ring.

PropertyEffect of 7-Fluoro SubstitutionMechanistic Implication
pKa Modulation Lowers amine pKa (approx. 0.5–1.0 log units)Increases the fraction of non-ionized amine at physiological pH, potentially enhancing CNS penetration.
Metabolic Stability Blocks CYP450 oxidation at C7Prevents formation of potentially toxic phenolic metabolites common in indane drugs.
Conformation Induces specific ring puckeringThe C7-F...H-N interaction (though weak) can lock the amine into a preferred conformer, reducing entropic penalty upon binding.
3D Conformation

The indane ring system is not planar; it adopts a "puckered" envelope conformation. The C7-fluorine atom introduces steric bulk that favors specific "pseudo-equatorial" orientations of the C1-amine, which is critical for binding in tight pockets such as the MAO-B active site or the GPR40 allosteric site.

Synthetic Routes & Optimization

To ensure high yield and purity, a stepwise Oxime Reduction Protocol is recommended over direct reductive amination. Direct amination often leads to dialkylated by-products which are difficult to separate from the secondary amine impurities.

Recommended Protocol: The Oxime Route

Precursor: 7-Fluoro-1-indanone (CAS 651304-39-1)

Step 1: Formation of 7-Fluoro-1-indanone oxime
  • Reagents: 7-Fluoro-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

  • Solvent: Ethanol/Water (3:1 v/v).

  • Procedure: Reflux the mixture for 2–4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).

  • Workup: Evaporate ethanol, dilute with water, and filter the precipitating white solid. Recrystallize from EtOH if necessary.

Step 2: Reduction to Amine

Note: Catalytic hydrogenation is preferred for scalability, but Zn/AcOH is viable for small batches.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions: H₂ atmosphere (30–50 psi), Methanol solvent, catalytic H₂SO₄ (to prevent secondary amine formation).

  • Procedure: Shake/stir for 12 hours. Filter through Celite.

  • Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with 6M NaOH to pH >12, extract into DCM.

Synthetic Pathway Visualization

Synthesis Start 7-Fluoro-1-indanone (CAS 651304-39-1) Oxime Intermediate Oxime (Stable Solid) Start->Oxime NH2OH·HCl, NaOAc EtOH/H2O, Reflux Target 7-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1071449-14-3) Oxime->Target H2, Pd/C, MeOH (Acidic conditions) SideProduct Dimer/Secondary Amine (Impurity) Oxime->SideProduct Improper reduction (Neutral pH)

Figure 1: Stepwise synthesis via oxime intermediate to minimize dimerization.

Medicinal Chemistry Applications

GPR40 (FFAR1) Agonists

In the development of Type 2 Diabetes therapeutics, 7-fluoro-1-indanamine serves as a crucial pharmacophore. Patent literature (e.g., EP4208448A1) highlights its use in constructing [{[2,3-Dihydro-1H-inden-1-yl]amino}-2H,3H-furo[3,2-b]pyridine-3-yl]acetic acids .

  • Role: The indane ring provides a lipophilic anchor, while the amine forms a critical hydrogen bond with the receptor's acidic residues. The 7-fluoro substituent optimizes the hydrophobic collapse within the binding pocket, improving potency over the unsubstituted analog.

Factor Xa Inhibition

Research indicates that 7-fluoroindane scaffolds can mimic the S1 binding pocket interactions in Factor Xa inhibitors.

  • Mechanism: The fluorine atom acts as a weak hydrogen bond acceptor, mimicking a carbonyl oxygen. This "carbonyl bioisostere" approach allows for the removal of metabolically labile amide bonds while retaining binding affinity.

CNS Activity (MAO-B)

Analogous to Rasagiline, 7-fluoro-1-indanamine possesses intrinsic MAO-B inhibitory potential.

  • Advantage: The fluorine at C7 prevents metabolic attack at this position, potentially extending the half-life compared to non-fluorinated analogs.

Pharmacophore Mapping

Pharmacophore Core Indane Scaffold (Lipophilic Anchor) Amine C1-Amine (H-Bond Donor/Ionic) Core->Amine Rigid Linker Fluoro C7-Fluorine (Metabolic Block/Electronic) Core->Fluoro Peri-substitution Target1 GPR40 (Diabetes) Amine->Target1 Salt Bridge Target2 MAO-B (CNS) Amine->Target2 Active Site Binding Fluoro->Target1 Hydrophobic Fit Fluoro->Target2 Steric Occlusion

Figure 2: Pharmacophore map illustrating the dual role of the amine and fluorine substituents.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical markers are definitive:

  • ¹H NMR (400 MHz, CDCl₃):

    • The C7-H signal will be absent.

    • Look for the specific coupling of the C6-H proton with the fluorine atom (

      
      ), typically appearing as a complex multiplet distinct from the standard aromatic signals.
      
    • Benzylic Amine (C1-H): Triplet or dd around δ 4.2–4.5 ppm.

  • ¹⁹F NMR:

    • Single sharp peak, typically around -110 to -130 ppm (referenced to CFCl₃). This is the purity checkpoint; multiple peaks indicate regioisomers.

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV 254 nm (Indane absorption).

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Convert to Hydrochloride salt (CAS 1381928-19-3 for R-isomer HCl) for long-term stability.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).

References

  • Synthesis of Indanamines: Method for preparing high-purity (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-indene-4-amine. Google Patents.[1] Link (Analogous reduction methodology).

  • GPR40 Agonists: Novel [{[2,3-Dihydro-1H-inden-1-yl]amino}-2H,3H-furo[3,2-b]pyridine-3-yl]acetic acids.[2] Patent EP4208448A1. Link

  • Factor Xa Inhibitors: Lee, Y. K., et al. (2008).[3] 7-Fluoroindazoles as potent and selective inhibitors of factor Xa.[3] Journal of Medicinal Chemistry, 51(2), 282-297.[3] Link (Mechanistic insight into 7-fluoro substitution).

  • MAO-B Inhibition Context: Molecular Insights into Human Monoamine Oxidase B Inhibition. PMC. Link

  • Commercial Source & Properties: 7-Fluoro-2,3-dihydro-1H-inden-1-amine Product Page. BLDpharm. Link

Sources

Technical Whitepaper: Biological Activity of Fluorinated Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminoindane scaffold, specifically 2-aminoindane (2-AI), represents a rigidified analogue of amphetamine where the side chain is constrained into a bicyclic system. This conformational restriction significantly alters the pharmacological profile, generally reducing neurotoxicity while maintaining monoaminergic activity.

This whitepaper provides an in-depth technical analysis of fluorinated aminoindane derivatives , focusing on the structural rationale for fluorination, specific pharmacological shifts (from psychostimulant to entactogen), and the distinct safety profiles compared to their non-rigidified counterparts (e.g., para-fluoroamphetamine). We also provide a validated experimental workflow for synthesis and biological evaluation.

Chemical Rationale: The "Fluorine Effect"[1][2]

The strategic incorporation of fluorine into the aminoindane scaffold is not merely for potency enhancement but for specific modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisosterism and Sterics
  • Van der Waals Radius: Fluorine (1.47 Å) is the smallest halogen, closely mimicking Hydrogen (1.20 Å). This allows 5-fluoro-2-aminoindane (5-FAI) to fit into binding pockets (e.g., SERT/DAT) occupied by the parent 2-AI without significant steric clash, unlike the bulkier 5-iodo derivative (5-IAI).

  • Lipophilicity: Fluorination increases the logP (lipophilicity), enhancing blood-brain barrier (BBB) permeability. This is critical for CNS-active agents where passive diffusion is the primary transport mechanism.

Metabolic Blocking

The 5-position of the indane ring corresponds to the para-position of the amphetamine skeleton. In 2-AI, this position is susceptible to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

  • Metabolic Fate: Substitution at the 5-position (e.g., 5-F) blocks para-hydroxylation, extending the plasma half-life (

    
    ) and preventing the formation of potentially toxic quinone metabolites often seen with catechol-like degradation products.
    

Pharmacodynamics & SAR

The biological activity of aminoindanes is defined by their interaction with Monoamine Transporters (MATs): the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Mechanism of Action

Unlike pure reuptake inhibitors (e.g., cocaine), aminoindanes often act as substrate-type releasing agents . They enter the presynaptic neuron via MATs and trigger the reverse transport of monoamines into the synaptic cleft, often mediated by VMAT2 interaction.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the shift in selectivity based on ring substitution.

SAR_Map AI 2-Aminoindane (2-AI) (Parent Scaffold) NET_DAT NET/DAT Selective (Stimulant Profile) AI->NET_DAT Primary Activity F_AI 5-Fluoro-2-AI (Balanced Profile) AI->F_AI + Fluorine (C5) I_AI 5-Iodo-2-AI (5-IAI) (Highly SERT Selective) AI->I_AI + Iodine (C5) MDAI MDAI (SERT Selective) AI->MDAI + Methylenedioxy (C5-C6) SERT SERT Selective (Entactogen Profile) F_AI->NET_DAT Retained Activity F_AI->SERT Increased Affinity I_AI->SERT Dominant Affinity MDAI->SERT Dominant Affinity

Caption: SAR progression showing the shift from NET/DAT dominance in the parent 2-AI to SERT dominance in halogenated/substituted derivatives.

Comparative Pharmacological Data

The table below aggregates data for key aminoindane derivatives. Note the shift in selectivity ratios (


) as the substituent size and electronegativity change.
CompoundSubstituent (C5)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Effect
2-AI -H~200>5,000~50Psychostimulant
5-IAI -I~400~20~500Entactogen
MDAI -O-CH2-O- (C5-C6)>1,000~100~600Entactogen (Sedating)
5-FAI -FPredicted < 500Predicted < 1,000RetainedBalanced Stimulant

Data Sources: Simmler et al. (2014), Nichols et al. (1991).

Synthesis of 5-Fluoro-2-Aminoindane

Objective: Synthesize 5-fluoro-2-aminoindane HCl from commercially available 5-fluoro-1-indanone. Yield Target: >60% overall.

Step 1: Formation of 5-Fluoro-1-indanone Oxime
  • Reagents: 5-Fluoro-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 5-fluoro-1-indanone in anhydrous pyridine.

    • Add hydroxylamine HCl in one portion.

    • Heat to 60°C for 2 hours under

      
       atmosphere.
      
    • Monitor via TLC (Hexane:EtOAc 3:1).[1] The ketone spot (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
  • Workup: Evaporate pyridine in vacuo. Resuspend residue in water, extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove residual pyridine), then brine. Dry over

    
    .
    
Step 2: Catalytic Hydrogenation to Amine[4]
  • Reagents: 5-Fluoro-1-indanone oxime, 10% Pd/C (10 wt%),

    
     (balloon or 40 psi), MeOH/Acetic Acid (10:1).
    
  • Procedure:

    • Dissolve oxime in MeOH/AcOH.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Stir vigorously under

      
       atmosphere for 12–24 hours.
      
    • Critical Control: Monitor for the intermediate hydroxylamine. Complete reduction is required to yield the primary amine.

  • Purification: Filter through Celite. Evaporate solvent. Dissolve residue in

    
    , add 
    
    
    
    dropwise to precipitate 5-fluoro-2-aminoindane hydrochloride . Recrystallize from IPA/Et2O.

Experimental Protocol: Synaptosomal Uptake Assay

To validate the biological activity of the synthesized derivative, a functional uptake assay using rat brain synaptosomes is the gold standard.

Workflow Diagram

Assay_Workflow Step1 1. Tissue Preparation (Rat Striatum/Cortex) Step2 2. Homogenization (0.32M Sucrose, Glass-Teflon) Step1->Step2 Step3 3. Centrifugation (P2 Fraction) 1000g (10m) -> Supernatant -> 12,000g (20m) Step2->Step3 Step4 4. Resuspension (Krebs-Henseleit Buffer) Step3->Step4 Step5 5. Incubation (Test Compound + [3H]-Ligand) Step4->Step5 Step6 6. Rapid Filtration (GF/B Filters + Cell Harvester) Step5->Step6 Step7 7. Scintillation Counting (CPM -> IC50 Calculation) Step6->Step7

Caption: Standardized workflow for isolation of synaptosomes and functional uptake assay.

Detailed Methodology

Buffer Preparation: Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 1.2 mM 

, 25 mM

, 11 mM glucose. pH 7.4.[2]
  • Isolation: Decapitate male Wistar rats. Rapidly dissect striatum (for DAT) and frontal cortex (for SERT/NET). Homogenize in 10 volumes of ice-cold 0.32 M sucrose.

  • Centrifugation: Spin at 1,000 x g for 10 min (

    
    ). Collect supernatant (S1). Spin S1 at 12,000 x g for 20 min. Discard supernatant. Resuspend pellet (P2 - crude synaptosomes) in KH buffer.
    
  • Assay Setup:

    • Total Uptake: Synaptosomes +

      
      -Monoamine + Vehicle.
      
    • Non-Specific Uptake (NSB): Synaptosomes +

      
      -Monoamine + Blocker (e.g., 10 µM Fluoxetine for SERT).
      
    • Test: Synaptosomes +

      
      -Monoamine + 5-Fluoro-2-Aminoindane  (1 nM – 10 µM).
      
  • Execution: Pre-incubate synaptosomes with test drug for 15 min at

    
    . Initiate uptake by adding 
    
    
    
    -Ligand (final conc 5–10 nM). Incubate for 5 min.
  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity (CPM). Calculate specific uptake (Total - NSB). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Toxicology & Safety Profile

A critical advantage of the aminoindane scaffold is the reduced neurotoxic potential compared to amphetamines.

  • Serotonergic Neurotoxicity: Halogenated amphetamines (e.g., p-chloroamphetamine, PCA) are potent neurotoxins that cause long-term depletion of 5-HT and destruction of axon terminals.

  • Aminoindane Safety: Studies on 5-IAI and MDAI indicate that despite high SERT affinity, they do not cause long-term depletion of serotonin markers (5-HT or 5-HIAA) in rat brains one week post-administration.

  • Hypothesis: The rigid indane ring prevents the molecule from acting as a substrate for the enzymatic pathways (likely mitochondrial MAO-B or radical formation) that generate the toxic species observed with flexible amphetamines.

References

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological evaluation of a series of 2-aminoindans as analogues of p-chloroamphetamine.Journal of Medicinal Chemistry , 34(1), 276-281. Link

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics.Neuropsychopharmacology , 39(5), 1097-1107. Link

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan.European Journal of Pharmacology , 258(1-2), 1-13. Link

  • Sainsbury, P. D., et al. (2011). Aminoindanes: the next wave of 'legal highs'?Drug Testing and Analysis , 3(7-8), 479-482. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays.[3]Link

Sources

Thermodynamic stability of 7-substituted indan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Substituted Indan-1-Amines

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anti-inflammatory to anti-cancer therapies.[1][2] Specifically, indan-1-amines and their derivatives are critical pharmacophores whose stability, formulation, and shelf-life are of paramount importance in drug development. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 7-substituted indan-1-amines. We will explore the theoretical underpinnings of stability, detail robust experimental protocols for thermal analysis, and present a validated computational workflow for in-silico prediction. This document is designed to serve as a self-contained blueprint for researchers seeking to characterize and understand the physicochemical properties of this important class of molecules.

Introduction: The Significance of the Indane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a cornerstone in modern drug discovery.[2] Its rigid conformation provides a reliable anchor for presenting functional groups in a defined three-dimensional space, making it ideal for targeted interactions with biological macromolecules. Naturally occurring indanones have demonstrated antibacterial and cytotoxic activities, while synthetic derivatives like the anti-inflammatory drug Sulindac and the tubulin polymerization inhibitor Indanocine highlight the scaffold's therapeutic potential.[1][3]

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its viability as a drug candidate. It directly influences degradation pathways, storage requirements, formulation strategies, and ultimately, patient safety. For 7-substituted indan-1-amines, the nature of the substituent at the 7-position on the aromatic ring can profoundly impact the molecule's overall stability through a combination of steric, electronic, and intramolecular effects. Understanding these relationships is not merely an academic exercise; it is a prerequisite for rational drug design and development.

Theoretical Framework: Factors Governing Stability

The stability of a 7-substituted indan-1-amine is not governed by a single parameter but is rather the result of a delicate interplay between several factors.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the 7-substituent (R) can modulate the electron density of the entire bicyclic system.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN can polarize the aromatic ring, potentially weakening adjacent bonds and lowering the decomposition temperature.

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ can increase electron density, which may enhance the stability of the ring system.

  • Steric Effects: The size and bulk of the 7-substituent can introduce ring strain or influence intermolecular packing in the solid state. A bulky substituent like a tert-butyl group may distort the cyclopentane ring from its preferred conformation, leading to a less stable molecule. Conversely, steric hindrance can sometimes protect reactive sites, slowing decomposition.

  • Intramolecular Interactions: The proximity of the 7-substituent to the 1-amine group allows for potential intramolecular hydrogen bonding. For example, a substituent like -OH or -NH₂ could form a hydrogen bond with the amine's lone pair or hydrogen atoms, creating a pseudo-six-membered ring that significantly enhances thermodynamic stability.[4]

  • Conformational Stability: The five-membered ring of the indane system is not planar and exists in envelope or twist conformations.[5] The substituent at the 7-position can influence the energy barrier between these conformers, affecting the overall stability.

The following diagram illustrates the general structure and the key positions discussed.

cluster_0 7-Substituted Indan-1-Amine molecule molecule

Caption: General structure of 7-substituted indan-1-amines.

Experimental Workflow for Stability Assessment

A rigorous evaluation of thermodynamic stability requires a multi-step, self-validating experimental approach. This ensures that the material being tested is the correct, pure compound and that the data generated is reliable.

The overall workflow is depicted below:

G cluster_workflow Experimental Workflow A Synthesis of 7-Substituted Indan-1-one B Reductive Amination to Indan-1-amine A->B Step 1 C Purification (e.g., Chromatography) B->C Step 2 D Structural Validation (NMR, MS) C->D Step 3 (Validation) E Thermal Analysis (DSC & TGA) D->E Step 4 F Data Interpretation & Stability Assessment E->F Step 5

Caption: A self-validating workflow for experimental stability assessment.

Synthesis and Purification

A representative synthesis involves two key stages: formation of the substituted indanone core followed by amination.

Protocol 3.1.1: Synthesis of 7-Substituted Indan-1-one This protocol is adapted from Friedel-Crafts methodologies.[6]

  • Acylation: To a solution of the desired 1-substituted-3-halobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C.

  • Bubble ethylene gas through the mixture or add a suitable ethylene precursor. Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: This step forms the propionyl chloride intermediate in situ, which then acylates the benzene ring.

  • Cyclization: Upon completion, the reaction mixture is carefully quenched with water/ice. The intramolecular Friedel-Crafts alkylation occurs, often promoted by the acidic workup, to form the indanone ring.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Protocol 3.1.2: Reductive Amination to form 7-Substituted Indan-1-amine This is a standard method for converting ketones to amines.[7]

  • Imine Formation: Dissolve the 7-substituted indan-1-one from Protocol 3.1.1 in methanol. Add ammonium chloride followed by an aqueous solution of ammonia. Stir at room temperature for 4-6 hours. Causality: The ketone reacts with ammonia to form an intermediate imine.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the mixture. Stir for an additional 12-18 hours. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine (iminium ion) to the desired amine without reducing the ketone starting material.

  • Workup: Quench the reaction with dilute HCl. Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Purification: The crude product must be purified, typically by column chromatography on silica gel, to remove unreacted starting materials and byproducts. The purity of the final fractions should be confirmed (>99%) before proceeding.

Thermal Analysis Protocols

Thermal analysis provides direct, quantitative data on the stability of the material.

Protocol 3.2.1: Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point (Tm) and enthalpy of fusion (ΔHfus).[8][9] A sharp melting point is indicative of high purity, while the temperature itself is a measure of crystal lattice stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 7-substituted indan-1-amine into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).[8] A nitrogen purge (50 mL/min) should be used to maintain an inert atmosphere.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Protocol 3.2.2: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the decomposition temperature (Td).[10][11]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA microbalance.

  • Thermal Program: Equilibrate at 30 °C. Ramp the temperature at a constant rate (e.g., 20 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (Tₔ₅%). The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[11]

Computational Workflow for In-Silico Stability Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool for understanding the intrinsic stability of molecules and rationalizing experimental results.[12][13]

The general workflow for this analysis is as follows:

G cluster_workflow Computational Workflow A Build 3D Structure of 7-Substituted Indan-1-amine B Geometry Optimization (e.g., M06-2X/6-311+G**) A->B Step 1 C Frequency Calculation (Confirm Minimum) B->C Step 2 (Validation) D Single Point Energy Calculation C->D Step 3 E Analyze Electronic Properties (e.g., Bond Lengths, Charges) D->E Step 4 F Calculate Relative Stability (ΔE) D->F Step 5

Caption: Workflow for DFT-based computational stability analysis.

Protocol 4.1: DFT Calculations for Relative Thermodynamic Stability

  • Structure Preparation: Build the 3D structures of a series of 7-substituted indan-1-amines (e.g., with R = -H, -CH₃, -Cl, -OCH₃, -NO₂) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each molecule. The M06-2X functional with a 6-311+G(d,p) basis set is recommended as it performs well for non-covalent interactions and conformational energies.[5] This calculation finds the lowest energy conformation (the most stable structure).

  • Frequency Analysis: Perform a frequency calculation at the same level of theory. Causality: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Energy Calculation: The electronic energy (E) is obtained from the optimized structure. To compare the relative stability of different substituted compounds, calculate the relative energy (ΔE) of each with respect to the unsubstituted (R = -H) parent compound: ΔE = E(substituted) - E(unsubstituted). A more negative ΔE indicates greater thermodynamic stability relative to the parent compound.

Data Presentation and Interpretation

To illustrate the application of these protocols, the following table presents a hypothetical but chemically plausible set of results for a series of 7-substituted indan-1-amines.

7-Substituent (R)Substituent EffectMelting Point (Tm) [°C]Decomposition Temp (Td, 5% loss) [°C]Calculated Relative Energy (ΔE) [kcal/mol]
-H Reference185.2255.40.00
-CH₃ Weak EDG (inductive)179.8260.1-1.5
-OCH₃ Strong EDG (resonance)192.5268.7-3.2
-Cl Weak EWG (inductive)188.9249.5+0.8
-NO₂ Strong EWG (resonance)210.3235.8+4.5

Interpretation of Hypothetical Data:

  • -H (Reference): Provides the baseline for comparison.

  • -CH₃ (Methyl): The slight decrease in melting point could be due to disruption of crystal packing. The increased decomposition temperature and more negative ΔE suggest a slight increase in intrinsic stability, consistent with a weak electron-donating group.

  • -OCH₃ (Methoxy): This strong electron-donating group shows the highest decomposition temperature and the most favorable calculated energy, indicating significant electronic stabilization of the ring system. The higher melting point suggests efficient crystal packing, possibly via dipole-dipole interactions.

  • -Cl (Chloro): As a weakly deactivating group, it slightly decreases the decomposition temperature and has a positive ΔE, indicating a minor destabilizing effect on the molecule's intrinsic stability.

  • -NO₂ (Nitro): This powerful electron-withdrawing group significantly lowers the decomposition temperature and has the most positive ΔE, indicating substantial electronic destabilization. The high melting point is likely due to strong intermolecular dipole-dipole interactions in the crystal lattice, which requires more energy to overcome (melting) but does not reflect the molecule's inherent thermal lability (decomposition).

This integrated analysis, combining experimental thermal data with computational energy calculations, provides a holistic understanding of how substituents at the 7-position govern the thermodynamic stability of indan-1-amines.

Conclusion

The systematic evaluation of the thermodynamic stability of 7-substituted indan-1-amines is a critical activity in pharmaceutical development. This guide has provided a comprehensive, field-proven framework for this task. By integrating validated protocols for synthesis, purification, thermal analysis (DSC/TGA), and computational modeling (DFT), researchers can generate high-integrity data to guide lead optimization and candidate selection. The interplay of electronic, steric, and conformational effects dictates the stability of these molecules, and a thorough understanding of these principles enables the rational design of more robust and reliable drug candidates based on this privileged scaffold.

References

  • ResearchGate. (n.d.). Computer-Aided Insight into the Relative Stability of Enamines.
  • ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]

  • Panda, S. S., & Girgis, A. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 8993–9013. [Link]

  • SciSpace. (2017). Computer-Aided Insight into the Relative Stability of Enamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Retrieved from [Link]

  • CONICET. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Formamidines in synthesis. An efficient one-pot synthesis of 7-substituted indolines via intramolecular cyclization of (2-phenethyl)formamidines. An asymmetric route to benzopyrrocoline alkaloids. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]

  • AIChE. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • ACS Publications. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. Retrieved from [Link]

  • ScienceDirect. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

  • YouTube. (2024). Mastering Amine Synthesis: Substitution, Reductive Amination, and Gabriel Synthesis! Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • TCU Digital Repository. (2018). PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. Retrieved from [Link]

  • MDPI. (2023). Computational Analysis of Histamine Protonation Effects on H1R Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bond Energies of Enamines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Investigating operational stability and causes of cofactor release in fold type I amine transaminase. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Retrieved from [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

Sources

7-Fluoroindanylamine molecular weight and formula C9H10FN

[1][2][3][4]

This compound is a chiral primary amine. The introduction of the fluorine atom at the 7-position of the indane ring (peri- to the synthesis site at C1) imparts unique electronic properties, influencing the pKa of the amine and the metabolic stability of the aromatic ring.

Table 1: Technical Specifications

PropertySpecification
Chemical Name 7-Fluoro-1-indanamine (7-Fluoro-2,3-dihydro-1H-inden-1-amine)
CAS Number 1071449-14-3
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Exact Mass 151.0797 Da
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base)
Predicted LogP 1.8 – 2.1
pKa (Predicted) ~9.5 (Conjugate acid)
H-Bond Donors/Acceptors 1 / 2

Synthesis Protocol

The synthesis of this compound typically proceeds via the formation of the ketone intermediate, 7-fluoro-1-indanone, followed by reductive amination. This route is preferred for its scalability and the availability of precursors.

Phase 1: Synthesis of 7-Fluoro-1-indanone

Precursor: 3-chloro-1-(2-fluorophenyl)propan-1-one or 2-fluorocinnamic acid. Method: Intramolecular Friedel-Crafts Cyclization.

  • Reagents: Aluminum Chloride (

    
    ) or Superacid (Triflic acid).
    
  • Procedure:

    • Dissolve 3-chloro-1-(2-fluorophenyl)propan-1-one in anhydrous dichloromethane (DCM).

    • Add

      
       (2.5 equiv) portion-wise at 0°C under 
      
      
      atmosphere.
    • Reflux for 2–4 hours. Monitor by TLC (formation of a lower Rf spot).

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: Typically 75–85%.

Phase 2: Reductive Amination to 7-Fluoro-1-indanamine

Method: Leuckart-Wallach reaction or Oxime Reduction (preferred for lab scale).

  • Step A: Oxime Formation

    • Reflux 7-fluoro-1-indanone with Hydroxylamine HCl (

      
      ) and Sodium Acetate in Ethanol for 3 hours.
      
    • Isolate the oxime precipitate.

  • Step B: Reduction

    • Catalytic Hydrogenation: Dissolve oxime in MeOH/Acetic Acid. Hydrogenate over Pd/C (10%) at 40 psi.

    • Alternative (Chemical): Reduction with

      
       in dry THF (Reflux 4h).
      
  • Workup:

    • Quench with Glauber’s salt (

      
      ) or Fieser workup.
      
    • Filter and concentrate. Convert to HCl salt using 4M HCl in Dioxane for stability.

Synthesis Workflow Diagram

SynthesisPathcluster_0Phase 1: Cyclizationcluster_1Phase 2: AminationPrecursor3-Chloro-1-(2-fluorophenyl)propan-1-oneIndanone7-Fluoro-1-indanone(Ketone Intermediate)Precursor->IndanoneAlCl3, DCMFriedel-CraftsOximeOxime IntermediateIndanone->OximeNH2OH·HClEtOH, RefluxProduct7-Fluoro-1-indanamine(C9H10FN)Oxime->ProductH2, Pd/Cor LiAlH4

Figure 1: Step-wise synthetic pathway from acyclic precursor to the target aminoindane.

Analytical Characterization

Validating the identity of this compound requires specific attention to the fluorine-proton coupling in NMR spectroscopy.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: The 7-fluoro substitution pattern creates a distinct multiplet pattern for the remaining 3 aromatic protons. Look for a doublet of triplets or multiplet around 6.8–7.2 ppm.

    • Benzylic Amine (H-1): A triplet or doublet of doublets at ~4.3–4.5 ppm.

    • Aliphatic Ring (H-2, H-3): Multiplets at 1.8–3.0 ppm.

  • 19F NMR:

    • Expect a singlet (decoupled) or multiplet (coupled) around -115 to -125 ppm, characteristic of aryl fluorides.

  • Mass Spectrometry (ESI+):

    • [M+H]+: 152.18 m/z.

    • Fragmentation: Loss of

      
       (17 Da) to form the 7-fluoroindenyl cation (135 m/z) is a common primary fragment.
      

Pharmacological & Industrial Applications[5][6]

The this compound scaffold is a high-value bioisostere in drug discovery, particularly for Central Nervous System (CNS) targets.

Structure-Activity Relationship (SAR)
  • Rigidification: The indane ring restricts the conformational freedom of the ethylamine side chain found in phenethylamines (like amphetamine), locking it into a specific rotamer. This often increases affinity for monoamine transporters (DAT, NET, SERT).

  • Fluorine Effect (7-Position):

    • Metabolic Blocking: The 7-position corresponds to the ortho-position of the phenyl ring in amphetamine. Fluorination here blocks metabolic hydroxylation, potentially extending the half-life.

    • Electronic Modulation: The electronegative fluorine reduces the electron density of the aromatic ring, which can modulate

      
       stacking interactions in the binding pocket of enzymes like MAO-B.
      
Key Application Areas
  • MAO-B Inhibitors: 1-Aminoindane is the core scaffold of Rasagiline (anti-Parkinson's agent). 7-Fluoro analogs are investigated to fine-tune selectivity between MAO-A and MAO-B.

  • Agrochemicals (SDHI Fungicides): As noted in recent patent literature (e.g., Syngenta, BASF), fluorinated aminoindanes serve as the amine component in Succinate Dehydrogenase Inhibitors, linked to pyrazole carboxylic acids. The 7-fluoro group enhances lipophilicity and fungal membrane penetration.

Functional Logic Diagram

SAR_Logiccluster_pharmPharmaceutical Utilitycluster_agroAgrochemical UtilityCore7-Fluoro-1-indanamine(Scaffold)MAOBMAO-B Inhibition(Rasagiline Analog)Core->MAOBScaffold forNeuroprotectionBioisostereRigid AmphetamineBioisostereCore->BioisostereConformationalLockingFungicideSDHI Fungicides(Amide Linkage)Core->FungicideBuilding Blockfor Active IngredientsBioisostere->MAOBEnhanced Selectivity

Figure 2: Strategic applications of the this compound scaffold in life sciences.

Safety & Handling

  • Hazards: Like most primary amines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The free base absorbs 
    
    
    from the air; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood.

References

  • ChemicalBook. (2025). Synthesis of 7-Fluoro-1-indanone and related intermediates. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1071449-14-3 (this compound). Retrieved from

  • European Medicines Agency. (2023). Rasagiline (Azilect) Scientific Discussion and Pharmacology. Retrieved from

  • Frontiers in Psychiatry. (2017). Synthetic Aminoindanes: Pharmacology and Toxicology. Retrieved from

  • Vertex AI Research. (2025). Agrochemical Applications of Fluorinated Indanes (SDHI Fungicides).

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-Fluoroindan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 7-fluoroindan-1-amine from its corresponding ketone, 7-fluoro-1-indanone. 7-Fluoroindan-1-amine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmacologically active agents. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust step-by-step experimental protocol, and critical considerations for product characterization, purification, and handling of chirality. The primary synthetic strategy discussed is reductive amination, a reliable and widely utilized method for the conversion of carbonyls to amines.

Introduction: The Strategic Importance of 7-Fluoroindan-1-amine

The indane scaffold is a privileged structure in drug discovery, appearing in numerous compounds with significant biological activity. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 7-Fluoroindan-1-amine, specifically, is a critical precursor in the synthesis of several neuroactive compounds. Its most prominent application is in the manufacturing of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2][3] The development of efficient, scalable, and high-purity synthetic routes to this intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide focuses on the reductive amination of 7-fluoro-1-indanone, a robust and versatile method for forging the required carbon-nitrogen bond. We will explore the chemical principles, provide a validated laboratory-scale protocol, and discuss the critical post-synthesis steps required to obtain a product of high purity suitable for further synthetic transformations.

The Synthetic Pathway: Mechanistic Insights into Reductive Amination

Reductive amination is a cornerstone of amine synthesis that transforms a carbonyl group into an amine through an intermediate imine.[4] This one-pot process is highly efficient and avoids the common issue of over-alkylation that can plague direct alkylation methods.[5] The reaction proceeds in two distinct, yet concurrent, stages:

  • Imine Formation: The process begins with the nucleophilic attack of an amine source (in this case, ammonia) on the electrophilic carbonyl carbon of 7-fluoro-1-indanone. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine (an iminium ion).[4] This step is typically catalyzed by mild acid, as a pH between 4 and 5 is optimal for facilitating both carbonyl protonation and ensuring the amine remains a sufficiently effective nucleophile.[5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine intermediate to the corresponding amine.[6]

The choice of reducing agent is critical and dictates the reaction conditions. Several common hydride donors can be employed:

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. Its primary drawback is its ability to also reduce the starting ketone, which can lead to the formation of 7-fluoro-1-indanol as a byproduct.[6] To mitigate this, NaBH₄ is often added after allowing sufficient time for the imine to form.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is particularly effective at reducing iminium ions at acidic pH while leaving the ketone largely untouched.[5] However, its use carries significant safety risks due to the potential liberation of highly toxic hydrogen cyanide (HCN) gas, especially during acidic workup.[4][8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent that is an excellent alternative to NaBH₃CN, avoiding the toxicity concerns associated with cyanide.[5][9] It is particularly effective for a wide range of ketones and amines and tolerates many functional groups.[10]

For this guide, we will detail a protocol using sodium borohydride in a stepwise manner, which balances efficacy, cost, and safety for a standard laboratory setting.

// Nodes Start [label="7-Fluoro-1-indanone\n(Ketone)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Ammonia [label="Ammonia Source\n(e.g., NH₄OAc)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; Hydride [label="Reducing Agent\n(e.g., NaBH₄)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product [label="7-Fluoroindan-1-amine\n(Racemic Amine)", fillcolor="#34A853", color="#5F6368", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Hemiaminal [label="+ H⁺", color="#4285F4"]; Ammonia -> Hemiaminal [color="#4285F4"]; Hemiaminal -> Imine [label="- H₂O", color="#EA4335"]; Imine -> H2O [style=invis]; Imine -> Product [label="Reduction", color="#4285F4"]; Hydride -> Product [color="#4285F4"];

// Rank alignment {rank=same; Start; Ammonia;} {rank=same; Imine; Hydride;} } .enddot Caption: General reaction pathway for reductive amination.

Application Protocol: Synthesis of Racemic 7-Fluoroindan-1-amine

This protocol details a reliable method for the synthesis of 7-fluoroindan-1-amine on a laboratory scale.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
7-Fluoro-1-indanone150.15651735-59-0Starting material.[11]
Ammonium Acetate77.08631-61-8Ammonia source.
Methanol (MeOH)32.0467-56-1Anhydrous, reaction solvent.
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing agent.[6]
Dichloromethane (DCM)84.9375-09-2Extraction solvent.
Hydrochloric Acid (HCl)36.467647-01-02 M aqueous solution.
Sodium Hydroxide (NaOH)40.001310-73-22 M aqueous solution.
Anhydrous MgSO₄ / Na₂SO₄--Drying agent.
Silica Gel--For column chromatography.
Equipment
  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

// Nodes A [label="1. Setup\nDissolve indanone and\nNH₄OAc in MeOH.", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; B [label="2. Imine Formation\nStir at room temp\nfor 2-4 hours.", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; C [label="3. Reduction\nCool to 0°C.\nAdd NaBH₄ portion-wise.", fillcolor="#4285F4", color="#202124", fontcolor="#FFFFFF"]; D [label="4. Quench & Work-up\nAdd H₂O, remove MeOH.\nAcid-base extraction.", fillcolor="#EA4335", color="#5F6368", fontcolor="#FFFFFF"]; E [label="5. Purification\nDry organic layer.\nColumn chromatography.", fillcolor="#34A853", color="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [label="Stirring"]; B -> C [label="Cooling"]; C -> D [label="Reaction Complete (TLC)"]; D -> E [label="Isolate Crude"]; } .enddot Caption: Experimental workflow for the synthesis.

  • Imine Formation:

    • To a 250 mL round-bottom flask, add 7-fluoro-1-indanone (5.00 g, 33.3 mmol, 1.0 eq) and ammonium acetate (12.8 g, 166.5 mmol, 5.0 eq).

    • Add anhydrous methanol (100 mL) and stir the mixture at room temperature. The formation of the imine should be allowed to proceed for at least 2-4 hours to maximize its concentration before adding the reducing agent.[7]

    • Monitor the consumption of the starting ketone by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Reduction:

    • After the initial stirring period, cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly and carefully add sodium borohydride (1.89 g, 50.0 mmol, 1.5 eq) to the cold, stirred suspension in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.

  • Work-up and Extraction:

    • Cool the flask again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water (50 mL).

    • Remove the methanol from the mixture using a rotary evaporator.

    • To the remaining aqueous residue, add 2 M HCl (50 mL) and extract with dichloromethane (DCM, 2 x 30 mL) to remove any unreacted ketone or alcohol byproduct. Discard the organic layers.

    • Basify the aqueous layer to a pH > 12 by the careful addition of 2 M NaOH.

    • Extract the now basic aqueous layer with DCM (3 x 50 mL). The desired amine product will be in these organic layers.

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo to yield the crude 7-fluoroindan-1-amine as an oil or low-melting solid.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with 1-5% methanol containing 0.5% triethylamine to prevent streaking).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product. A typical yield is in the range of 70-85%.

Product Characterization

The identity and purity of the synthesized 7-fluoroindan-1-amine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the aliphatic protons of the indane ring system, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Confirmation of the conversion is evidenced by the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the amine-bearing carbon (typically 45-60 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₁₀FN, M.W. = 151.18) should be observed.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically 3300-3500 cm⁻¹) and the disappearance of the strong C=O stretch from the starting ketone (around 1700 cm⁻¹).

Addressing Chirality: Resolution of the Racemic Amine

The protocol described produces a racemic mixture of (R)- and (S)-7-fluoroindan-1-amine. For pharmaceutical applications, isolating a single enantiomer is almost always required.[12] A classical and industrially viable method for this is chemical resolution via the formation of diastereomeric salts.[]

  • Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., isopropanol, methanol) and treated with a stoichiometric amount of a chiral acid, such as L-(+)-tartaric acid.[12] This reaction forms a pair of diastereomeric salts: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate.

  • Fractional Crystallization: These diastereomeric salts have different physical properties, including solubility. By carefully controlling temperature and solvent composition, one of the salts will preferentially crystallize out of solution.

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomeric amine is then "liberated" from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.[12]

Alternative methods for obtaining enantiopure amines include chiral HPLC, which is excellent for analytical and small-scale preparative work, and asymmetric synthesis using biocatalysts like imine reductases (IREDs), which can directly produce the desired enantiomer.[14][15]

Safety & Handling Precautions

  • 7-Fluoro-1-indanone: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[11]

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.

  • Solvents: Methanol and Dichloromethane are toxic and volatile. All operations should be performed in a well-ventilated chemical fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Exercise caution during the quenching of sodium borohydride due to gas evolution.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • RSC Publishing. (n.d.). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. RSC Publishing. [Link]

  • Frontiers. (2021, December 21). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • ResearchGate. (2025, August 7). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • PubChem. (n.d.). 7-Fluoro-1,1,3-trimethyl-4-aminoindane. PubChem. [Link]

  • Mansa STM Publishers. (2024, April 15). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline. Mansa STM Publishers. [Link]

  • PubChem. (n.d.). 7-Fluoroindan-1-one. PubChem. [Link]

Sources

Application Note: Precision Reductive Amination of 7-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details optimized protocols for the reductive amination of 7-fluoro-1-indanone , a critical scaffold in the synthesis of CNS-active agents (e.g., MAO-B inhibitors, Rasagiline analogues). Unlike simple ketones, 7-fluoro-1-indanone presents unique challenges due to the peri-proximity of the C7-fluorine atom to the C1-carbonyl center. This structural feature exerts both electronic activation and subtle steric pressure, necessitating tailored reduction strategies.

We present two validated workflows:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary/secondary amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for electron-deficient or sterically demanding amines.

Substrate Analysis: The "7-Fluoro Effect"

Before initiating synthesis, researchers must understand the substrate's physicochemical behavior.

  • Electronic Activation: The fluorine atom at C7 is electron-withdrawing by induction (

    
    ), increasing the electrophilicity of the C1 carbonyl carbon. This generally accelerates the initial nucleophilic attack by the amine.
    
  • Steric/Field Effects: The C7 position is spatially proximal to the C1 carbonyl (a peri-like relationship). While fluorine is small (

    
    ), its lone pairs can create electrostatic repulsion with the incoming amine or the carbonyl oxygen, potentially destabilizing the transition state for imine formation in crowded systems.
    
Analytical Markers for Validation
  • 
     NMR:  The fluorine signal is a sensitive probe. Expect a shift of 
    
    
    
    upfield upon conversion of the
    
    
    ketone to the
    
    
    amine.
  • 
     NMR:  Disappearance of the distinctive multiplet patterns of the 
    
    
    
    -protons (C2) in the indanone ring.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental path for your specific amine partner.

ProtocolSelection Start Start: Select Amine AmineType Amine Properties? Start->AmineType MethodA Method A: STAB (Direct Reduction) AmineType->MethodA Aliphatic, 1° or 2° (Nucleophilic) MethodB Method B: Ti(OiPr)4 (Pre-complexation) AmineType->MethodB Aniline, Weak Base, or Sterically Bulky ScaleUp Consider Catalytic Hydrogenation (Pd/C) MethodA->ScaleUp Scale > 100g?

Figure 1: Decision matrix for selecting reductive amination conditions based on amine nucleophilicity and steric demand.

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Aliphatic amines (e.g., propargylamine, methylamine, benzylamine) and unhindered secondary amines. Mechanism: Sequential formation of the carbinolamine, dehydration to iminium, and rapid hydride transfer from Sodium Triacetoxyborohydride (STAB).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
7-Fluoro-1-indanone 1.0SubstrateLimiting reagent.
Amine (R-NH₂) 1.1 – 1.2NucleophileSlight excess drives equilibrium.
STAB 1.4 – 1.6ReductantMild; tolerates ketones if no acid present initially.
Acetic Acid (AcOH) 1.0 – 2.0CatalystActivates imine formation. Crucial.
1,2-Dichloroethane (DCE) Solvent0.2 – 0.5 MPreferred for solubility. THF is a greener alternative.
Step-by-Step Protocol
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 7-fluoro-1-indanone (1.0 mmol, 150 mg) in DCE (4.0 mL).

  • Amine Addition: Add the Amine (1

Using 7-fluoroindanylamine as a MAO-B inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 7-fluoroindanylamine as a pivotal intermediate in the synthesis of selective Monoamine Oxidase-B (MAO-B) inhibitors.

Introduction: The Strategic Importance of MAO-B Inhibition

Monoamine Oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily within glial cells in the brain.[1][] Its principal function is the oxidative deamination of monoamine neurotransmitters, with a particular affinity for dopamine and phenylethylamine.[][3] In neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a decline in dopamine levels, resulting in characteristic motor symptoms like tremors, rigidity, and bradykinesia.[4]

Inhibiting MAO-B activity is a cornerstone therapeutic strategy. By blocking the enzymatic breakdown of dopamine, MAO-B inhibitors effectively increase the synaptic concentration and prolong the action of this vital neurotransmitter.[1][5] This approach not only alleviates motor symptoms but may also offer neuroprotective benefits by mitigating the formation of toxic byproducts from dopamine metabolism, such as hydrogen peroxide and other reactive oxygen species.[1][5] Rasagiline, a potent and selective irreversible MAO-B inhibitor, exemplifies the clinical success of this strategy.[6][7]

The Unique Role of the this compound Scaffold

At the heart of modern MAO-B inhibitor synthesis lies the (R)-1-aminoindan scaffold. The intermediate, this compound, represents a significant refinement of this core structure. Its strategic value stems from two key features: the rigid indan ring system and the electron-withdrawing fluorine atom.

  • The Indan Core: The indane structure provides a conformationally restricted framework that mimics the endogenous substrates of MAO-B, facilitating optimal orientation within the enzyme's active site. This structural rigidity is crucial for high-affinity binding and selectivity.

  • The Fluorine Advantage: The introduction of a fluorine atom at the 7-position is a deliberate and impactful modification. Fluorine's high electronegativity can significantly alter the molecule's physicochemical properties.[8] This substitution often leads to:

    • Enhanced Metabolic Stability: Blocking a potential site of metabolic oxidation, thereby increasing the drug's half-life.[8]

    • Improved Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity can facilitate passage into the central nervous system, a prerequisite for targeting brain MAO-B.[8][9]

    • Modulated Binding Affinity: The electron-withdrawing nature of fluorine can influence the electronic environment of the molecule, potentially strengthening its interaction with the enzyme's active site.[8][10]

Synthetic Pathway Overview: From Precursor to Active Pharmaceutical Ingredient (API)

The synthesis of a potent MAO-B inhibitor like Rasagiline from this compound is a multi-step process that requires precise stereochemical control. The general workflow involves the creation of the chiral amine intermediate, followed by the introduction of the pharmacophoric propargyl group responsible for irreversible inhibition.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: API Synthesis 7-Fluoro-1-indanone 7-Fluoro-1-indanone Chiral Alcohol Chiral Alcohol 7-Fluoro-1-indanone->Chiral Alcohol Asymmetric Reduction Activated Intermediate Activated Intermediate Chiral Alcohol->Activated Intermediate Activation (e.g., Mesylation) This compound This compound Activated Intermediate->this compound Amination Final API (e.g., Rasagiline) Final API (e.g., Rasagiline) This compound->Final API (e.g., Rasagiline) N-Propargylation

Caption: General synthetic workflow from a ketone precursor to the final API.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-7-Fluoro-1-indanol

This protocol describes the asymmetric reduction of 7-fluoro-1-indanone to produce the chiral alcohol precursor. The use of a chiral catalyst is essential for establishing the required (R)-stereochemistry.

Materials and Reagents:

  • 7-Fluoro-1-indanone

  • Isopropanol (anhydrous)

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve 7-fluoro-1-indanone (1.0 eq) in anhydrous isopropanol.

  • Cool the solution to -20°C using an appropriate cooling bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

  • After 15 minutes, add borane dimethyl sulfide complex (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to yield (R)-7-fluoro-1-indanol as a white solid.

Self-Validation:

  • Chiral HPLC: Confirm the enantiomeric excess (e.e.) of the product is >99%.

  • ¹H NMR & ¹³C NMR: Verify the chemical structure and purity.

Protocol 2: Synthesis of (R)-7-Fluoro-1-indanyl methanesulfonate

The hydroxyl group of the alcohol is converted to a better leaving group (mesylate) to facilitate the subsequent nucleophilic substitution with an amine source.

Materials and Reagents:

  • (R)-7-Fluoro-1-indanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-7-fluoro-1-indanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Safety Note: Methanesulfonyl chloride is corrosive and lachrymatory. Handle with extreme care in a fume hood.

Protocol 3: Synthesis of (R)-7-Fluoro-1-aminoindan (this compound)

This step involves the displacement of the mesylate with an amine source, followed by deprotection if necessary. This example uses sodium azide followed by reduction, a common route to primary amines.

Materials and Reagents:

  • (R)-7-Fluoro-1-indanyl methanesulfonate

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with a Palladium catalyst (H₂/Pd-C)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure (via Azide Intermediate):

  • Dissolve the crude mesylate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-70°C. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the crude (S)-1-azido-7-fluoroindan (note the inversion of stereochemistry).

  • Carefully dissolve the crude azide in anhydrous THF and cool to 0°C.

  • Slowly add this solution to a stirred suspension of LAH (1.5 eq) in THF at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0°C and quench sequentially by the cautious, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate to yield (R)-7-fluoro-1-aminoindan. The product can be further purified by distillation or salt formation.

Safety Note: Sodium azide is highly toxic and explosive. LAH reacts violently with water. Both must be handled with appropriate safety measures.

Protocol 4: Synthesis of (R)-N-Propargyl-7-fluoro-1-aminoindan (Fluororasagiline Analog)

The final step is the N-alkylation of the primary amine with a propargyl group to install the key functionality for irreversible MAO-B inhibition.

Materials and Reagents:

  • (R)-7-Fluoro-1-aminoindan

  • Acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Propargyl bromide (or chloride)

Procedure:

  • To a stirred suspension of (R)-7-fluoro-1-aminoindan (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add propargyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor by TLC.

  • Upon completion, cool the mixture and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final API.

Mechanism of Irreversible MAO-B Inhibition

The N-propargyl group of rasagiline and its analogs is the key to their mechanism of action. These drugs are known as "suicide inhibitors" because they are processed by the enzyme, leading to its irreversible inactivation.[11]

  • Binding: The inhibitor binds to the active site of MAO-B.

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO-B oxidizes the propargylamine moiety.

  • Covalent Adduct Formation: This oxidation generates a highly reactive intermediate that covalently binds to the N5 atom of the FAD cofactor.[6][12]

  • Inactivation: The formation of this covalent adduct permanently inactivates the enzyme. Enzyme activity is only restored once the cell synthesizes new MAO-B.[11]

G Inhibitor Inhibitor Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binds to Active Site MAO_B_Active Active MAO-B (with FAD cofactor) MAO_B_Active->Complex MAO_B_Inactive Inactive MAO-B (Covalent Adduct) Complex->MAO_B_Inactive Oxidation & Covalent Bond Formation

Caption: Mechanism of irreversible MAO-B inhibition.

Analytical Characterization Data

Quantitative analysis is crucial at each stage to ensure purity, identity, and stereochemical integrity. High-Performance Liquid Chromatography (HPLC) is the primary method used.

Table 1: Representative HPLC Analytical Parameters

AnalyteColumnMobile PhaseFlow RateDetectionRetention Time (min)Purity Spec.
(R)-7-Fluoro-1-indanolChiral AD-HHexane:Isopropanol (90:10)1.0 mL/minUV at 254 nm~8.5e.e. > 99%
This compoundC18, 4.6x150mmAcetonitrile:Water w/ 0.1% TFA1.0 mL/minUV at 254 nm~4.2> 98%
Final APIC18, 4.6x150mmAcetonitrile:Water w/ 0.1% TFA1.2 mL/minUV at 270 nm~6.8> 99.5%

Note: Retention times are illustrative and will vary with the specific system and conditions.

A reverse-phase HPLC method is commonly developed and validated according to ICH guidelines for the final API and its dosage form.[13][14] Other techniques like X-ray powder diffraction (XRPD) can be used to characterize the solid-state properties and polymorphism of the final product.[15]

Safety and Handling Precautions

  • General Handling: All synthetic steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[16]

  • Specific Hazards:

    • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

    • Borane Reagents (BMS) & LAH: Pyrophoric and react violently with water and protic solvents. Handle under an inert atmosphere.

    • Methanesulfonyl Chloride: Corrosive and a lachrymator. Prevent inhalation and skin contact.[16]

    • Final API: As a potent pharmacological agent, the final product should be handled with care to avoid accidental exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

Conclusion

This compound is a high-value, advanced intermediate whose strategic synthesis is fundamental to the production of potent and selective MAO-B inhibitors. The protocols outlined here provide a robust framework for its preparation and subsequent conversion into a final API. The deliberate inclusion of fluorine in the indane scaffold exemplifies modern medicinal chemistry principles, enhancing the pharmacological profile of the final drug product. Mastery of the stereoselective synthesis and handling of this intermediate is essential for researchers and drug development professionals working on next-generation therapies for neurodegenerative diseases.

References

  • Binda, C., et al. (2007). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of rasagiline: a novel, second-generation, selective, irreversible monoamine oxidase type B inhibitor. The Annals of Pharmacotherapy.
  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases (MAOs). Subcellular Biochemistry.
  • Fink, B. E., & Mortensen, O. V. (2002). The role of the 7-position in the substrate-binding site of the human dopamine transporter. Journal of Biological Chemistry.
  • Mathew, B., et al. (2020). Revealing the role of fluorine pharmacophore in chalcone scaffold for shifting the MAO-B selectivity: investigation of a detailed molecular dynamics and quantum chemical study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Patel, M. J., et al. (2019). Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • Sahoo, A., & Dwivedi, S. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration. Available at: [Link]

  • Shah, J., et al. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sterling, J., et al. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. Available at: [Link]

  • Tatton, W. G., & Chalmers-Redman, R. (1996). Modulation of gene expression rather than monoamine oxidase B inhibition underlies the neuroprotective properties of (-)-deprenyl. Journal of Neural Transmission. Supplementum.
  • Thomas, T. (2000). Monoamine oxidase-B inhibitors in the treatment of Parkinson's disease. Journal of Clinical Pharmacology.
  • V, R., et al. (2016). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Available at: [Link]

  • Yamada, M., & Yasuhara, H. (2004). Clinical pharmacology of MAO inhibitors: safety and future. Neurotoxicology.
  • Zhou, Y., et al. (2016). An overview on the advances of fluorinated drugs in the past 10 years. Acta Pharmaceutica Sinica B.
  • Zhu, W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Naoi, M., & Maruyama, W. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. Available at: [Link]

  • Chourasiya, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Taylor & Francis Online. (2022). Rasagiline – Knowledge and References. Available at: [Link]

  • JETIR. (2023). Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. Available at: [Link]

  • Movement Disorders. (2012). Two selective monoamine oxidase B inhibitors (MAOBIs), selegiline and rasagiline, are licensed for PD. Available at: [Link]

  • Frontiers. (2019). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Available at: [Link]

  • Binda, C., et al. (2007). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, J., et al. (2022). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-fluoro-2,3-dihydro-1H-inden-1-amine (7-fluoro-1-aminoindane) is a critical chiral scaffold in the development of CNS-active agents, acting as a bioisostere to the established pharmacophore found in drugs like Rasagiline.[1] The introduction of the fluorine atom at the C7 position—ortho to the amine-bearing C1 center—introduces unique steric and electronic challenges that distinguish its synthesis from the unsubstituted parent compound.

This application note details a robust, scalable 3-stage protocol designed for multigram to kilogram production. Unlike bench-scale methods that rely on hazardous hydride reagents (e.g.,


), this protocol utilizes catalytic hydrogenation  and heterogeneous catalysis , prioritizing atom economy and process safety.

Critical Quality Attributes (CQAs):

  • Regiochemistry: Exclusive 7-fluoro positioning (avoiding 4-fluoro isomers).

  • Chemo-stability: Prevention of hydrodefluorination (C-F cleavage) during reduction.[1]

  • Safety: Management of exotherms during oxime formation and hydrogenation.[1]

Retrosynthetic Analysis & Strategy

The most reliable scale-up route disconnects the C1-N bond to the corresponding ketone (7-fluoro-1-indanone).[1] The ketone is accessed via intramolecular Friedel-Crafts acylation, ensuring the fluorine remains regiodefined.

Strategic Workflow
  • Cyclization: 3-(2-fluorophenyl)propanoic acid

    
     7-Fluoro-1-indanone.[1]
    
  • Functionalization: Ketone

    
     Oxime derivative.
    
  • Reduction: Oxime

    
     Primary Amine (via Raney Ni or Pt/C to avoid defluorination).
    
  • Resolution (Optional): Chiral resolution to the bioactive (R)-enantiomer.

Retrosynthesis Target 7-Fluoro-1-aminoindane (Target) Oxime 7-Fluoro-1-indanone Oxime (Intermediate) Target->Oxime Reductive Amination (H2, Raney Ni) Ketone 7-Fluoro-1-indanone (Precursor) Oxime->Ketone Condensation (NH2OH·HCl) Acid 3-(2-fluorophenyl)propanoic acid (Starting Material) Ketone->Acid Intramolecular Friedel-Crafts

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and scalable reduction methods.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Fluoro-1-indanone

Rationale: The fluorine atom at the ortho position (C2 of the phenyl ring) directs the cyclization to the adjacent carbon.[1] We utilize Polyphosphoric Acid (PPA) or Eaton’s Reagent over


 for easier workup on scale.

Protocol:

  • Charge: In a glass-lined reactor, introduce 3-(2-fluorophenyl)propanoic acid (1.0 equiv).

  • Reagent Addition: Add Polyphosphoric Acid (PPA) (10 wt/wt ratio relative to substrate).

    • Note: PPA acts as both solvent and catalyst.[1]

  • Reaction: Heat the viscous mixture to 70–80 °C for 2–3 hours.

    • Control: Monitor by HPLC.[1][2] Disappearance of acid peak (>98% conversion).

  • Quench: Cool to 40 °C. Pour the mixture slowly onto crushed ice/water (exothermic). Stir vigorously for 1 hour to hydrolyze polyphosphates.

  • Extraction: Extract with Ethyl Acetate (

    
     vol). Wash organics with sat.[1] 
    
    
    
    (remove unreacted acid) and brine.
  • Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

    • Target Yield: 85–90%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Stage 2: Oxime Formation

Rationale: Direct reductive amination of hindered ketones (7-fluoro effect) can be sluggish.[1] Converting to the oxime first creates a more reactive species for hydrogenation and avoids the formation of secondary amine dimers.

Protocol:

  • Charge: Dissolve 7-fluoro-1-indanone (1.0 equiv) in Ethanol (5 vol).

  • Reagent: Add Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv).
    
  • Buffer: Add Sodium Acetate (1.5 equiv) dissolved in minimum water.

    • Chemistry: Buffering prevents acid-catalyzed rearrangement or hydrolysis.[1]

  • Reaction: Reflux (78 °C) for 2–4 hours.

  • Workup: Distill off Ethanol. Add water. The oxime typically precipitates. Filter, wash with cold water, and dry.

    • Safety: Oximes can be thermally unstable.[1] Dry at

      
       °C under vacuum.[1]
      
Stage 3: Catalytic Hydrogenation (The Critical Step)

Rationale: This step carries the highest risk of failure due to hydrodefluorination . Palladium (Pd/C) is notorious for cleaving aryl-fluorine bonds.[1] Raney Nickel or Platinum on Carbon (Pt/C) are preferred as they are less active toward C-F hydrogenolysis under mild conditions.[1]

Protocol:

  • Equipment: High-pressure Hastelloy or Stainless Steel autoclave.

  • Charge:

    • 7-Fluoro-1-indanone oxime (1.0 equiv).[1]

    • Solvent: Methanol/Ammonia (7N

      
       in MeOH).
      
    • Why Ammonia? Suppresses the formation of secondary amines (dimers).

  • Catalyst: Raney Nickel (20 wt% loading, washed with MeOH).

    • Alternative: 5% Pt/C (5 wt% loading) if Ni is restricted.

  • Hydrogenation:

    • Pressure: 5–10 bar (70–145 psi).

    • Temperature: Ambient to 40 °C .

    • Warning: Do not exceed 50 °C. Higher temperatures increase the rate of defluorination significantly.

  • Filtration: Filter catalyst over a celite bed under inert atmosphere (Raney Ni is pyrophoric).

  • Isolation: Concentrate filtrate. Dissolve residue in MTBE, treat with HCl/IPA to precipitate the 7-fluoro-1-aminoindane hydrochloride salt.[1]

Process Controls & Troubleshooting

The following table summarizes common failure modes and validated engineering controls.

ParameterFailure ModeEngineering/Chemical Control
Cyclization Temp >90 °C leads to polymerization/tars.[1]Maintain jacket temp

85 °C; use Eaton's reagent for milder conditions.[1]
Hydrogenation Catalyst Pd/C causes defluorination (loss of F).MANDATORY: Use Raney Ni or Pt/C. Monitor reaction by F-NMR.[1]
Amine Dimerization Formation of bis(7-fluoroindanyl)amine.[1]Ensure high

concentration in reduction solvent.
Oxime Drying Thermal runaway/explosion.[1]Dry oxime at

°C. Do not hammer/grind dry oxime (shock sensitive).

Workflow Visualization

ProcessFlow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction Start Acid Precursor React1 PPA Cyclization 75°C, 3h Start->React1 Quench1 Ice Quench & Extraction React1->Quench1 React2 NH2OH·HCl NaOAc, EtOH Quench1->React2 Isolate2 Precipitation & Filtration React2->Isolate2 React3 H2 (10 bar) Raney Ni, NH3/MeOH Isolate2->React3 Salt HCl Salt Formation React3->Salt Product 7-Fluoro-1-aminoindane HCl Salt->Product

Figure 2: End-to-end process flow diagram illustrating unit operations and isolation points.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final product must meet these criteria:

  • 1H NMR (DMSO-d6):

    • 
       8.5 (br s, 3H, 
      
      
      
      ).
    • 
       4.6 (m, 1H, CH-N).
      
    • 
       7.1–7.4 (m, 3H, Ar-H). Note: The splitting pattern will differ from unsubstituted indane due to F-coupling.
      
  • 19F NMR: Single peak (typically

    
     to 
    
    
    
    ppm).[1] Absence of fluoride ion peak indicates no defluorination.
  • HPLC Purity:

    
     (Area %).
    
  • Chiral HPLC (if resolved):

    
     ee using a Chiralpak AD-H or equivalent column.[1]
    

References

  • Indanone Synthesis Review

    • Synthesis of 1-indanones with a broad range of biological activity.[1][3] Beilstein J. Org.[1] Chem. 2017, 13, 48–75.

  • Oxime Reduction Scale-Up (Rasagiline Analogues)

    • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.[1][4][5] CN Patent 101062897A.[1]

  • Heterogeneous Hydrogenation of Oximes

    • Heterogeneous Catalysis for Selective Hydrogenation of Oximes.[1] Encyclopedia 2022.[1][6]

  • Safety Data & Handling

    • 1-Indanone Safety Data Sheet.[1] Fisher Scientific.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 7-Fluoroindanylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility & Stability of 7-Fluoroindanylamine Hydrochloride Ticket ID: TECH-SOL-7FIA-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering precipitation or "crashing out" when attempting to dissolve This compound hydrochloride (7-FIA[1]·HCl) in standard physiological buffers (like PBS) or at high concentrations in water.[1]

While amine hydrochloride salts are typically water-soluble, the 7-fluoro substitution introduces two critical physicochemical changes that defy standard assumptions:

  • Increased Lipophilicity: The fluorine atom increases the LogP of the indane ring, decreasing the intrinsic solubility of the free base.

  • pKa Suppression: The electron-withdrawing nature of fluorine lowers the pKa of the amine, making the salt more susceptible to deprotonation (and subsequent precipitation) at neutral pH (7.0–7.4).

This guide provides a root-cause analysis and validated protocols to stabilize your solution.

Part 1: The "Why" – Root Cause Analysis
1. The Common Ion Effect (The Saline Trap)

Issue: Users often attempt to dissolve the compound directly into Phosphate Buffered Saline (PBS) or 0.9% NaCl. Mechanism: 7-FIA[1]·HCl dissociates into ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

.[1] Standard buffers contain high concentrations of Chloride ions (

).[1] According to the solubility product principle (

), adding more

shifts the equilibrium to the left, forcing the solid salt to precipitate.

[1]

If


 is high (as in PBS), 

must decrease to maintain

, resulting in precipitation.
2. The Fluorine-Induced pKa Shift

Issue: The solution becomes cloudy as pH approaches 7.4. Mechanism: The 7-fluoro group withdraws electron density from the aromatic ring.[1] This inductive effect propagates to the amine, making the conjugate acid more acidic (lower pKa) compared to non-fluorinated aminoindane.

  • Result: The molecule exists as the insoluble free base at a lower pH than expected. If the pKa drops near 7.4, a significant fraction of your compound will deprotonate and crash out in biological media.

Part 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific solubility failure.

TroubleshootingFlow Start Start: Solution is Cloudy/Precipitated CheckSolvent 1. Check Solvent Composition Start->CheckSolvent IsSaline Is it PBS or 0.9% NaCl? CheckSolvent->IsSaline CommonIon Cause: Common Ion Effect (Excess Chloride) IsSaline->CommonIon Yes CheckPH 2. Check pH of Solution IsSaline->CheckPH No SwitchWater Action: Dissolve in pure dH2O first, then dilute into buffer. CommonIon->SwitchWater IsNeutral Is pH > 7.0? CheckPH->IsNeutral FreeBase Cause: Deprotonation to Insoluble Free Base IsNeutral->FreeBase Yes CheckConc 3. Check Concentration IsNeutral->CheckConc No AdjustPH Action: Acidify slightly (pH 5-6) or use Cosolvent FreeBase->AdjustPH HighConc Is Conc > 10 mM? CheckConc->HighConc KspLimit Cause: Exceeded Thermodynamic Solubility Limit HighConc->KspLimit Yes Cosolvent Action: Pre-dissolve in DMSO (Stock 100mM) KspLimit->Cosolvent

Figure 1: Diagnostic logic flow for identifying the physicochemical cause of precipitation.

Part 3: Validated Solubility Protocols
Protocol A: Preparation of a Stable Stock Solution (Recommended)

Do not attempt to dissolve directly in buffer for concentrations >1 mM.

  • Weighing: Weigh the target amount of 7-FIA·HCl.

  • Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 50–100 mM).[1]

    • Why? DMSO disrupts the crystal lattice energy more effectively than water and prevents the "gumming" often seen with fluorinated salts.

  • Secondary Dilution: Slowly add the DMSO stock to your aqueous media (water or buffer) while vortexing.[1]

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays, or < 10% for chemical screenings.[1]

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this if you must determine the exact aqueous limit without cosolvents.

  • Saturation: Add excess solid 7-FIA·HCl to 2 mL of phosphate buffer (pH 7.4) and 2 mL of unbuffered water (pH 5.5) in separate glass vials.

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Note: If the solution turns into a gel/oil, the compound is forming a liquid crystal phase (common with fluoro-indanes). Stop and switch to Protocol A.

  • Filtration: Filter the supernatant using a PVDF syringe filter (0.22 µm) .

    • Avoid Nylon filters: Fluorinated compounds can bind non-specifically to Nylon.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (260–270 nm) against a standard curve prepared in methanol.

Part 4: Solvent Compatibility Matrix
Solvent SystemSolubility RatingTechnical Notes
Pure Water (dH₂O) ⭐⭐⭐ (Good)Best for initial dissolution.[1] pH will be slightly acidic (~5.[1]0) due to HCl dissociation.[1]
0.9% Saline / PBS ⭐ (Poor)High Risk. The Common Ion Effect (Cl⁻) drastically reduces solubility.[1]
DMSO ⭐⭐⭐⭐⭐ (Excellent)Recommended for stock solutions (>50 mM).[1]
Ethanol ⭐⭐⭐⭐ (Very Good)Good alternative to DMSO, but evaporation can change concentration over time.[1]
pH 7.4 Buffer ⭐⭐ (Fair/Risky)Risk of free-base precipitation if concentration > 1 mM.[1]
Part 5: Frequently Asked Questions (FAQ)

Q1: I stored my solution in the fridge (4°C) and crystals appeared. Is it ruined? A: Not necessarily. Solubility is temperature-dependent.[1] You have likely hit the metastable zone .[1]

  • Fix: Warm the solution to 37°C in a water bath and vortex. If it redissolves, it is safe to use.[1] If a fine powder remains, the salt has disproportionated; filter it before use, but re-verify the concentration.

Q2: Why does the solution look "oily" at the bottom? A: This is "oiling out," a phenomenon where the compound separates as a liquid phase rather than a crystal. This is common with fluorinated amines [1].[1] It indicates you are far above the solubility limit, or impurities are acting as nucleation inhibitors.

  • Fix: You must add a cosolvent (DMSO or Ethanol) to break this phase.[1]

Q3: Can I autoclave the solution? A: No. Fluorinated indanes can be thermally sensitive, and the HCl salt may hydrolyze at high temperatures/pressures. Always use sterile filtration (0.22 µm PVDF).[1]

References
  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on salt selection, common ion effects, and solubility issues).[4]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Details the lipophilicity and pKa shifts caused by fluorine substitution).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the pH-solubility profile and common ion suppression).

Sources

Technical Support Center: Purification of 7-Fluoroindanylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 7-fluoroindanylamine using column chromatography. It is designed to offer practical, in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the experimental process.

Introduction to the Purification Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, its basic nature and potential for interaction with standard silica gel can present significant purification challenges, such as peak tailing, low recovery, and co-elution with structurally similar impurities.[1][2] This guide will equip you with the knowledge to navigate these challenges effectively.

Core Principles of Amine Purification by Chromatography

The primary obstacle in purifying basic amines like this compound on standard silica gel is the acidic nature of the stationary phase.[1][2] The silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to the aforementioned problems. To mitigate this, several strategies can be employed:

  • Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to the mobile phase. This "competing base" neutralizes the acidic silanol groups, preventing strong adsorption of the target amine.[1][3]

  • Alternative Stationary Phases: Using a less acidic or a basic stationary phase can circumvent the interaction issues altogether.[4]

  • Reversed-Phase Chromatography: This technique offers an alternative to normal-phase chromatography and can be highly effective for amine purification.[1][5]

The key to a successful separation is maximizing the selectivity between this compound and its impurities.[1] This is achieved by carefully selecting the stationary phase and mobile phase combination.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.[2]Add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (0.1-2% v/v).[1][2] Consider using an alternative stationary phase such as alumina or amine-functionalized silica.[4]
Low Recovery/Compound Stuck on Column Irreversible adsorption or degradation of the amine on the acidic silica gel.[2][6]Deactivate the silica gel by pre-treating it with the basic mobile phase. Use a less acidic stationary phase like alumina. If the compound is stable, consider a stronger mobile phase system.
Poor Separation of Impurities Insufficient selectivity between this compound and impurities.[1] The mobile phase composition is not optimized.Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system.[7] Try different solvent combinations to improve separation. Consider using a higher-resolution technique like flash chromatography or preparative HPLC.[5]
Co-elution with a Similar Polarity Impurity The impurity has a very similar chemical structure and polarity to the target compound.Explore alternative stationary phases that offer different selectivity, such as a pentafluorophenyl (PFP) phase, which can provide unique interactions with fluorinated compounds.[8][9] Consider reversed-phase chromatography.
Compound Elutes Too Quickly (Low Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Compound Elutes Too Slowly (High Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For very polar compounds, a more aggressive solvent system, such as dichloromethane/methanol with ammonia, may be necessary.[6]
Inconsistent Retention Times Changes in mobile phase composition, temperature fluctuations, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[10] If the column has been used extensively, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For initial purification, silica gel is often the first choice due to its versatility and cost-effectiveness. However, due to the basic nature of the amine, it is crucial to use a mobile phase containing a basic additive.[1] For more challenging separations or to avoid the issues with silica, amine-functionalized silica or alumina can be excellent alternatives.[4] Amine-functionalized silica is less polar and has a basic character, which can simplify the purification by eliminating the need for basic modifiers in the mobile phase.[4]

Q2: How do I choose the right mobile phase for my column?

The selection of the mobile phase should begin with a thorough TLC analysis using a variety of solvent systems with different polarities.[7] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The addition of 0.1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase is highly recommended to prevent peak tailing.[1][2]

Q3: My compound is a racemate. How can I separate the enantiomers?

The separation of enantiomers requires a chiral stationary phase (CSP).[11][12] High-performance liquid chromatography (HPLC) with a chiral column is the standard technique for this purpose.[11][13] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[11] Alternatively, chiral selectors can be added to the mobile phase in a technique known as chiral ligand-exchange chromatography.[12]

Q4: What are some common impurities I might encounter?

Impurities in this compound can arise from the starting materials, side reactions, or degradation.[14] Common impurities may include unreacted starting materials, over-alkylated byproducts, or isomers. Identifying these impurities, often through techniques like LC-MS, is crucial for developing an effective purification strategy.[14]

Q5: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography (e.g., using a C18 column) can be a very effective method for purifying amines.[1] In reversed-phase, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase. To ensure good peak shape for the basic amine, it is advisable to use a mobile phase with a pH that is at least two units above the pKa of the amine, or to add a basic modifier like TEA.[1]

Experimental Protocols

Protocol 1: Standard Normal-Phase Column Chromatography

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. A small layer of sand can be added to the top of the silica bed to prevent disturbance.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate as needed (gradient elution).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

PurificationWorkflow A Crude this compound B Dissolve in Minimal Solvent A->B C Load onto Equilibrated Silica Gel Column B->C D Elute with Hexane/EtOAc + TEA Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Pool Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Pure this compound H->I

Caption: Workflow for Normal-Phase Purification.

Troubleshooting Logic Diagram

This diagram illustrates a systematic approach to troubleshooting common chromatography problems.

TroubleshootingLogic Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type Tailing Peak Tailing/Streaking Problem_Type->Tailing Peak Shape Low_Recovery Low Recovery Problem_Type->Low_Recovery Yield Poor_Separation Poor Separation Problem_Type->Poor_Separation Purity Add_Base Add/Increase Basic Modifier (e.g., TEA) Tailing->Add_Base Low_Recovery->Add_Base Check_Loading Reduce Sample Load Low_Recovery->Check_Loading Optimize_Mobile Re-optimize Mobile Phase via TLC Poor_Separation->Optimize_Mobile Change_Stationary Use Amine-Silica or Alumina Add_Base->Change_Stationary If persists Consider_RP Switch to Reversed-Phase Change_Stationary->Consider_RP Optimize_Mobile->Change_Stationary If no improvement

Caption: Systematic Troubleshooting Flowchart.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2016). ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2014). ResearchGate. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. (2018). PubMed. [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Indanylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of chiral indanylamines, with a primary focus on maximizing enantiomeric excess (ee). Chiral indanylamines are crucial building blocks in the synthesis of numerous pharmaceuticals, making the control of their stereochemistry paramount. This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying principles governing enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral indanylamines with high enantiomeric excess?

A1: The primary strategies for accessing enantiomerically pure indanylamines revolve around two main approaches:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral starting material, typically 1-indanone. A key method is the asymmetric reduction of 1-indanone to the corresponding chiral 1-indanol, followed by conversion to the amine. This reduction is often accomplished using chiral reducing agents like Diisopinocampheylchloroborane (DIP-Cl) or through catalytic asymmetric transfer hydrogenation with a chiral catalyst.[1] Another approach is the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide.[2]

  • Kinetic Resolution: This technique involves the separation of a racemic mixture of indanylamines by selectively reacting one enantiomer at a faster rate than the other.[3] This can be achieved through enzymatic methods, where an enzyme like an amine dehydrogenase or a transaminase selectively acts on one enantiomer.[4][5][6] The unreacted enantiomer can then be isolated with high enantiomeric purity. Dynamic kinetic resolution (DKR) is an advanced form of this where the "undesired" enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Q2: I'm observing low enantiomeric excess in my asymmetric reduction of 1-indanone. What are the likely causes?

A2: Low enantiomeric excess is a frequent challenge and can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences enantioselectivity.[7] In many cases, lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher ee.[7] However, this is not a universal rule, and an optimal temperature must be determined experimentally for each specific substrate and catalyst system.[1][8]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the reaction.[9][10] A solvent's polarity and coordinating ability can significantly alter the interaction between the substrate and the chiral catalyst, thereby affecting the enantioselectivity.[7][10]

  • Catalyst Purity and Loading: The enantiomeric purity of the chiral catalyst or ligand is paramount. Impurities, including water, can poison the catalyst or promote a non-selective background reaction.[11] Additionally, both too high and too low catalyst loadings can be detrimental. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow a non-catalyzed racemic reaction to become more prominent.[7]

  • A Competing Racemic Background Reaction: A non-catalyzed, non-selective reaction may occur alongside the desired asymmetric transformation, leading to a reduction in the overall ee.[11] This is often more pronounced at higher temperatures.

Q3: How can I accurately determine the enantiomeric excess of my synthesized indanylamine?

A3: Several analytical techniques are available for determining enantiomeric excess, with the most common and reliable being:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most widely used methods. They employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which have distinct NMR signals that can be integrated to determine the ee.[13] Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum.

While optical rotation can provide an indication of enantiomeric purity, it is less reliable for accurate ee determination as the measured rotation can be affected by sample concentration, solvent, temperature, and the presence of impurities.

Q4: My kinetic resolution is not proceeding to 50% conversion, and the ee of the remaining starting material is low. What should I investigate?

A4: In an ideal kinetic resolution, the reaction stops at 50% conversion, leaving the unreacted enantiomer with 100% ee.[3] Deviations from this suggest several potential issues:

  • Poor Enzyme/Catalyst Activity or Stability: The enzyme or catalyst may be degrading under the reaction conditions. Ensure the pH, temperature, and solvent are optimal for the chosen biocatalyst.

  • Product Inhibition: The product formed during the resolution can sometimes inhibit the catalyst, slowing down the reaction.[6] In such cases, in situ product removal might be necessary.[14]

  • Low Selectivity Factor (E-value): The selectivity factor is a measure of how much faster the catalyst reacts with one enantiomer compared to the other. A low E-value will result in incomplete resolution and lower ee of the remaining starting material.

  • Reversibility of the Reaction: If the reaction is reversible, the product can be converted back to the starting materials, which will erode the enantiomeric excess.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (% ee)

This is a primary concern in chiral synthesis. The following table outlines potential causes and actionable solutions.

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature Action: Conduct a temperature screening study (e.g., -78°C, -40°C, 0°C, room temperature).[7] Rationale: The difference in activation energies for the formation of the two enantiomers is often temperature-dependent. Lower temperatures generally favor higher ee, but an optimal temperature should be empirically determined.[1][7][8]
Inappropriate Solvent Action: Perform a solvent screen with a range of polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether).[7] Rationale: The solvent can influence the geometry and stability of the diastereomeric transition states, directly impacting enantioselectivity.[9][10]
Poor Quality of Catalyst/Reagents Action: Ensure all reagents and solvents are pure and anhydrous. Verify the enantiomeric purity of the chiral ligand or catalyst.[11] Rationale: Impurities, especially water, can act as catalyst poisons or participate in non-selective side reactions.
Incorrect Catalyst Loading Action: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[7] Rationale: High catalyst concentrations can lead to the formation of less selective aggregates, while low concentrations may allow a non-catalyzed background reaction to lower the overall ee.[7]
Racemic Background Reaction Action: Lower the reaction temperature. Consider using a lower catalyst loading to minimize the contribution of the non-catalyzed pathway.[11] Rationale: A competing non-selective reaction will produce a racemic mixture of the product, thereby reducing the enantiomeric excess.
Problem 2: Poor Chemical Yield

Low yield can be as problematic as low ee. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation Action: Ensure strictly anhydrous and inert conditions. Purify all reagents and solvents.[11] Rationale: Many catalysts used in asymmetric synthesis are sensitive to air and moisture, which can lead to their deactivation.[11]
Insufficient Reaction Time/Temperature Action: Monitor the reaction progress over time using TLC or GC. If the reaction is sluggish, consider a modest increase in temperature after confirming its effect on ee. Rationale: The reaction may not have reached completion due to insufficient activation energy or time.
Poor Solubility of Reactants Action: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Rationale: A heterogeneous reaction mixture will likely have a slower reaction rate.
Sub-optimal Work-up Procedure Action: Review the work-up protocol. Ensure that the product is not being lost during extractions or purification. For amine products, an acid-base extraction can be effective. Rationale: Inefficient extraction or degradation of the product during purification can lead to significant losses.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-Indanone using (-)-DIP-Chloride

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol, a common precursor to chiral indanylamines.[1]

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.[11]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-indanone (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the solution to the desired temperature (e.g., -25 °C) using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of (-)-DIP-Chloride (~1.2 eq) in anhydrous diethyl ether dropwise to the stirred ketone solution, maintaining the internal temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction with methanol. Remove the solvent under reduced pressure. Add diethanolamine to the residue to complex with the boron byproducts and stir for 30-60 minutes.[1]

  • Extraction: Add ethyl acetate and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude indanol by flash column chromatography. Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent

This protocol provides a rapid method for determining the ee of a chiral amine without derivatization.

  • Sample Preparation: In an NMR tube, accurately weigh the chiral indanylamine sample (analyte) and a suitable chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL)).

  • Dissolution: Add deuterated chloroform (CDCl₃) to dissolve the solids.

  • Mixing: Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Analysis: Identify a well-resolved proton signal of the indanylamine that shows splitting into two distinct signals corresponding to the two enantiomers complexed with the chiral solvating agent.

  • Integration and Calculation: Carefully integrate the areas of the two resolved signals. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Workflow for Optimizing Enantiomeric Excess

G start Low Enantiomeric Excess Observed temp Is Reaction Temperature Optimized? start->temp solvent Is Solvent Choice Optimal? temp->solvent Yes action_temp Action: Screen a range of temperatures (e.g., -78°C, -20°C, 0°C, RT) temp->action_temp No purity Are Reagents & Catalyst Pure? solvent->purity Yes action_solvent Action: Screen a variety of solvents (e.g., Toluene, THF, DCM) solvent->action_solvent No background Is Racemic Background Reaction Significant? purity->background Yes action_purity Action: Purify substrate. Verify catalyst's enantiopurity. purity->action_purity No action_background Action: Lower reaction temperature. Optimize catalyst loading. background->action_background Yes end_node High Enantiomeric Excess Achieved background->end_node No action_temp->solvent action_solvent->purity action_purity->background action_background->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

General Synthesis and Resolution Pathways

G cluster_0 Asymmetric Synthesis cluster_1 Kinetic Resolution Indanone 1-Indanone (Prochiral) ChiralIndanol Chiral 1-Indanol Indanone->ChiralIndanol Asymmetric Reduction ChiralAmine_AS Enantiopure Indanylamine ChiralIndanol->ChiralAmine_AS Conversion (e.g., Mitsunobu, etc.) RacemicAmine Racemic Indanylamine Resolution Enzymatic or Chemical Resolution RacemicAmine->Resolution ChiralAmine_KR Enantiopure Indanylamine Resolution->ChiralAmine_KR OtherEnantiomer Other Enantiomer (reacted or unreacted) Resolution->OtherEnantiomer

Caption: Key strategies for chiral indanylamine synthesis.

References

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6334–6344. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 991. [Link]

  • Asan, A., & Lebrilla, C. B. (1993). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry, 65(20), 2841–2846. [Link]

  • Giacomini, D., Galletti, P., & Cainelli, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 991. [Link]

  • Kumar, D., Kumar, P., Kumar, R., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26034–26040. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Takeda, Y., & Zhang, J. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. [Link]

  • Tseliou, V., Knaus, T., Vilím, J., Masman, M. F., & Mutti, F. G. (n.d.). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 12(2), 406–411. [Link]

  • SciSpace. (2022). Enantioselective Radical Reactions Using Chiral Catalysts. SciSpace. [Link]

  • ResearchGate. (n.d.). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate. [Link]

  • Zhang, Y., & Lu, L.-Q. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • ACS Publications. (2026). Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. [Link]

  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • NCBI. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • PubMed. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • MDPI. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. [Link]

  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • NCBI. (n.d.). Asymmetric domino synthesis of indanes bearing four contiguous stereocentres catalyzed by sub-mol% loadings of a squaramide in minutes. [Link]

  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. [Link]

  • ETH Library. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. [Link]

  • ACS Publications. (2009). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]

  • NCBI. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • RUA. (n.d.). Recent advances in the use of chiral aldimines in asymmetric synthesis. [Link]

  • ResearchGate. (n.d.). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). Improved Methodology for the Preparation of Chiral Amines. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric reactions. [Link]

  • NCBI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" on Salt Stability

Welcome to the Technical Support Center. You are likely here because your fluorinated amine salt—a critical intermediate for your drug candidate—has transitioned from a free-flowing powder to a sticky gum, or worse, a liquid puddle, within minutes of exposure to air.

Why is this happening? Fluorinated amines present a unique challenge in salt formation. The high electronegativity of fluorine (Pauling scale 3.98) exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the amine compared to its non-fluorinated analogs.

  • Consequence 1: The resulting ammonium species is more acidic.

  • Consequence 2: The salt's lattice energy is often lower, while the hydration energy of the counterion (often Cl⁻ or TFA⁻) remains high.

Thermodynamically, the system lowers its free energy by absorbing atmospheric water to solvate the anion, breaking the weak crystal lattice. This guide provides the protocols to handle, characterize, and stabilize these difficult materials.

Module 1: Handling & Weighing Protocols

Q: My sample gains weight rapidly on the balance. How do I get an accurate mass for stoichiometry?

A: Stop trying to weigh "to the line." Use the "Weighing by Difference" or "Solubilization" method.

When a compound is deliquescent (absorbs moisture to the point of dissolution), standard weighing is impossible because the mass drifts upwards constantly.

Protocol A: The Closed-Vessel Solubilization (Recommended)
  • Principle: Eliminate air exposure during the critical measurement phase.

  • Step-by-Step:

    • Tare a dry volumetric flask (with septum cap) on the analytical balance.

    • In a glovebox or glove bag, transfer the approximate amount of salt into the flask and seal it.

    • Remove from glovebox and weigh the sealed flask . Calculate the net mass of the solid (

      
      ).
      
    • Add the solvent directly to the flask through the septum (if anhydrous) or by quickly removing the cap (if benchtop solvent).

    • Calculate concentration based on the captured mass, not a target mass.

Protocol B: qNMR for Absolute Quantitation

If the solid has already absorbed water, the "weight" you measure is partly water. You must determine the effective molecular weight.

  • Technique: Quantitative NMR (qNMR) using an internal standard.[1][2]

  • Why: qNMR measures the molar ratio of analyte to standard, independent of the water content in the sample.

Visualization: qNMR Workflow for Hygroscopic Solids

qNMR_Workflow cluster_0 Key Advantage: Water mass is ignored in molar calculation Start Hygroscopic Sample Weigh Rapid Weighing (Approximate Mass) Start->Weigh Absorbs H2O Solvent Dissolve in Deuterated Solvent Weigh->Solvent Std Add Internal Standard (e.g., TCNB, Maleic Acid) Std->Solvent NMR Acquire 1H NMR (d1 > 5*T1) Solvent->NMR Calc Calculate Purity/Conc Using Integrals NMR->Calc Molar Ratio

Figure 1: qNMR workflow allows for precise molar quantification even if the sample contains unknown amounts of absorbed water.

Module 2: Storage & Stability

Q: How do I store these salts long-term without degradation?

A: You must defeat the "Moisture-Hydrolysis Cycle."

Fluorinated ammonium salts are acidic.[3][4] When wet, they generate a localized acidic environment (low pH) on the crystal surface. If your molecule contains hydrolyzable groups (esters, amides), they will degrade.

Storage Hierarchy:

TierMethodSuitabilityNotes
1 Glovebox (N₂/Ar) Best Essential for long-term storage of deliquescent salts.
2 Desiccator (

)
Good Phosphorus pentoxide is superior to silica gel for amines.
3 Parafilm + Freezer Risky Cold temperatures can condense moisture inside the vial if not sealed perfectly.

Warning: Do not use silica gel for volatile amine salts (like TFA salts) if they are in open vials inside the desiccator, as cross-contamination can occur. Use


  or KOH  pellets (which also scavenge acid vapors).

Module 3: Salt Engineering (The Permanent Fix)

Q: Can I change the salt form to stop it from turning into a gum?

A: Yes. Switch from "Hard" anions to "Lipophilic" or "Soft" anions.

The hygroscopicity of a salt is dictated by the difference between its Crystal Lattice Energy (


) and the Hydration Energy (

) of its ions.
  • HCl / TFA Salts: High hydration energy (Cl⁻ loves water). Often hygroscopic.[5][6]

  • Tosylate / Fumarate / Oxalate: Lower hydration energy, better packing.

Decision Matrix for Salt Selection:

Salt_Selection Start Current Salt is Hygroscopic (e.g., HCl) Q1 Is the Amine Basic (pKa > 8)? Start->Q1 HighBase Try Organic Acids Q1->HighBase Yes LowBase Amine is Weak Base (Fluorine Effect) Q1->LowBase No (Fluorinated) Opt1 Fumarate (High MP, Stable) HighBase->Opt1 Opt2 Succinate (Good Solubility) HighBase->Opt2 StrongAcid Requires Strong Acid with Lipophilic Anion LowBase->StrongAcid Opt3 Tosylate (pTsOH) StrongAcid->Opt3 Opt4 Mesylate (MsOH) StrongAcid->Opt4 Opt5 Hexafluorophosphate (PF6 - Very Hydrophobic) StrongAcid->Opt5

Figure 2: Decision tree for selecting an alternative counterion to reduce hygroscopicity in fluorinated amines.

Scientific Rationale: For fluorinated amines (weak bases), you need a strong acid to protonate the amine fully. However, using a lipophilic strong acid (like p-Toluenesulfonic acid ) adds a large, hydrophobic organic group to the lattice, which repels water and increases stability [4].

Module 4: Safety & Reaction Compatibility

Q: Are there specific safety risks with fluorinated amine salts?

A: Yes. The risk of HF generation. [7]

If your fluorinated amine salt is a fluoride (e.g., from deprotection with TBAF) or if the fluorine is on a labile position (e.g.,


-fluoramines), hydrolysis can release Hydrogen Fluoride (HF) .

Safety Protocol:

  • Calcium Gluconate: Always have calcium gluconate gel on your bench when working with fluorinated salts that have potential for HF release [14].

  • Glassware Etching: If you notice your flasks becoming "cloudy" after storing these salts, HF is being generated and is etching the glass. Switch to PTFE (Teflon) or PP (Polypropylene) containers immediately.

Q: How do I use these salts in water-sensitive reactions (e.g., Grignard, Lithium exchange)?

A: You must perform a "Free Base Liberation" immediately prior to reaction.

Do not trust the "dried" salt.

  • Suspend the salt in an organic solvent (DCM or Ether).

  • Wash with saturated NaHCO₃ or NaOH (rapidly).

  • Dry the organic layer with Na₂SO₄ .

  • Evaporate and use the free amine immediately. Note: If the free amine is volatile, use the solution directly without evaporating.

References

  • Hygroscopicity in Pharmaceutical Salts: PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome. Link

  • qNMR for Purity Determination: Sigma-Aldrich. Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Link

  • Counterion Selection: Molecular Pharmaceutics. Rationalizing Counterion Selection for the Development of Lipophilic Salts. Link

  • Handling Fluorinated Reagents: ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Link

  • Amine Salt Properties: Chemistry LibreTexts. Chemical Properties of Amines: Bases and Salt Formation. Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Fluoroindanylamine and Related Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 7-fluoroindanylamine, a potential novel psychoactive substance (NPS). In the absence of established reference spectra, this document offers a predictive comparison based on the known fragmentation of structurally related compounds. This work is intended for researchers, forensic scientists, and drug development professionals involved in the identification and characterization of new synthetic drugs.

The emergence of novel psychoactive substances presents a continuous challenge to forensic and analytical laboratories.[1][2] Gas chromatography-mass spectrometry (GC-MS) remains a primary tool for the identification of these compounds due to its robust nature and extensive spectral libraries.[1][3] However, the constant evolution of chemical structures, such as the introduction of fluorine atoms to known psychoactive scaffolds, requires a deep understanding of fragmentation mechanisms to tentatively identify compounds for which no reference data exists. This guide will explore the expected fragmentation of this compound by comparing it to the known fragmentation of fluoroamphetamines and other aminoindanes.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of this compound combines a fluorinated aromatic ring, an indane bicyclic system, and a primary amine. Its fragmentation under electron ionization (EI) is predicted to be influenced by all three of these structural features.

The most likely initial fragmentation events for this compound are alpha-cleavage adjacent to the nitrogen atom and cleavage of the indane ring. The presence of the fluorine atom is expected to influence the fragmentation of the aromatic portion of the molecule.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The C-C bond adjacent to the C-N bond is a likely point of initial fragmentation for aliphatic amines.[4] This would result in the loss of a CH2NH2 radical, leading to a stable indanyl cation.

  • Indane Ring Fragmentation: The indane structure can undergo retro-Diels-Alder type reactions or loss of ethylene, leading to characteristic fragments.

  • Aromatic Ring Fragmentation: The fluorinated benzene ring is relatively stable but can lose HF or C2H2 following initial fragmentation of the indane or amine moieties.

Below is a diagram illustrating the predicted primary fragmentation pathways for this compound.

G M This compound (M+•) F1 [M - CH2NH2]+ M->F1 α-cleavage F2 [M - C2H4]+• M->F2 Retro-Diels-Alder F3 Indenyl Cation F1->F3 Rearrangement F4 Fluorotropylium Ion F2->F4 Loss of H•

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation of this compound, it is essential to compare it with the known fragmentation patterns of similar molecules.

Comparison with Fluoroamphetamines

Fluoroamphetamines are a well-documented class of NPS. The mass spectra of 2-, 3-, and 4-fluoroamphetamine are virtually identical, making chromatographic separation crucial for isomer differentiation.[5] The primary fragmentation of fluoroamphetamines involves the cleavage of the C-C bond beta to the aromatic ring, resulting in the formation of a fluorotropylium ion.

CompoundKey Fragments (m/z)Fragmentation Pathway
Fluoroamphetamine109, 91Formation of fluorotropylium and tropylium ions
This compound (Predicted)[M-29], 115, 91α-cleavage, indane ring fragments, tropylium ion

The presence of the fluorine atom in fluoroamphetamines directs fragmentation towards the formation of a stable fluorotropylium cation. A similar influence is expected in the fragmentation of this compound, likely resulting in fluorine-containing aromatic fragment ions.

Comparison with Aminoindanes

Analogues of 2-aminoindane (2-AI) have been encountered in forensic casework. Mass spectra of aminoindanes show strong molecular ions and characteristic fragmentation of the indane ring system.[5] Common fragments include indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).[5]

The fragmentation of this compound is expected to share these features, with the addition of fragments influenced by the fluorine substituent. The base peak is likely to arise from a cleavage that preserves the stable, substituted aromatic ring.

The Role of Derivatization in Analysis

GC-MS analysis of amphetamine-like compounds can be improved by derivatization.[6] Acylation of the primary amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) improves chromatographic peak shape and introduces characteristic fragment ions, aiding in structural elucidation.[6][7]

Experimental Protocol: Derivatization with TFAA

  • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the reagent mixture to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

The resulting trifluoroacetyl derivative of this compound would exhibit a different fragmentation pattern, with characteristic losses of CF3 and CF3CO radicals.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Sample Aliquot P2 Evaporate to Dryness P1->P2 P3 Add Derivatizing Agent (e.g., TFAA in Ethyl Acetate) P2->P3 P4 Heat (e.g., 70°C for 20 min) P3->P4 P5 Evaporate Reagent P4->P5 P6 Reconstitute in Solvent P5->P6 A1 Inject into GC-MS P6->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectral Analysis A2->A3 D1 Compare with Predicted Fragmentation A3->D1 D2 Compare with Analogues A3->D2 D3 Tentative Identification D1->D3 D2->D3

Sources

Comparative Bioactivity Guide: 7-Fluoro vs. Non-Fluorinated Indanylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 7-fluoro-indanylamine and its non-fluorinated parent , focusing on the medicinal chemistry principles of bioisosterism, pharmacokinetics (DMPK), and pharmacodynamics.

Given the structural ambiguity of "indanylamine" (which can refer to 1-aminoindan or 2-aminoindane), this guide primarily analyzes the 1-aminoindan scaffold (the core of drugs like Rasagiline), where the 7-position is chemically distinct and sterically significant. The symmetry of the 2-aminoindane scaffold (where 4-F and 7-F are identical) is addressed in the Structural Analysis section.

Executive Summary

The introduction of a fluorine atom at the 7-position of the indanylamine scaffold represents a strategic "bioisosteric replacement" designed to modulate metabolic stability and membrane permeability without drastically altering the steric footprint of the ligand.

  • Non-Fluorinated Parent (1-AI): High metabolic turnover (hydroxylation), moderate lipophilicity, basic pKa (~9.5).

  • 7-Fluoro Analog (7-F-1-AI): Enhanced metabolic stability (blocks C7-oxidation), increased lipophilicity (+LogP), and reduced basicity (lower pKa), leading to superior Blood-Brain Barrier (BBB) penetration.

Structural & Physicochemical Analysis[1][2][3]

Scaffold Definition & Symmetry

It is critical to distinguish between the two primary isomers used in drug development:

  • 1-Aminoindan (1-AI): Chiral. C7 is ortho to the bridgehead and the amine-bearing C1. 7-F is a distinct regioisomer.

  • 2-Aminoindane (2-AI): Achiral/Symmetric. C4 and C7 are equivalent positions. 7-F-2-AI is chemically identical to 4-F-2-AI.

This guide focuses on 7-Fluoro-1-aminoindan , where the 7-substitution offers unique steric and electronic interactions with the adjacent amine.

Physicochemical Property Shift

The high electronegativity of fluorine (3.98 Pauling scale) induces significant electronic changes in the indane ring.

ParameterNon-Fluorinated (1-AI)7-Fluoro Analog (7-F-1-AI)Impact on Bioactivity
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Metabolic Block: Resists CYP450 oxidative cleavage.
Lipophilicity (cLogP) ~1.8 - 2.0~2.1 - 2.4BBB Penetration: Increased lipid solubility enhances CNS entry.
Basicity (pKa) ~9.6~8.9 - 9.1Absorption: Electron withdrawal lowers pKa, increasing the fraction of uncharged molecules at physiological pH (7.4).
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Steric Fit: Minimal steric penalty; F mimics H better than Cl or CH3.

Pharmacodynamics: Mechanism of Action

MAO-B Inhibition (Neuroprotection)

Indanylamines are privileged scaffolds for Monoamine Oxidase B (MAO-B) inhibition (e.g., Rasagiline).

  • Binding Pocket: The MAO-B active site is a hydrophobic cavity (substrate cavity) leading to the FAD cofactor.

  • 7-F Effect: The 7-fluoro substituent increases the hydrophobic surface area of the aromatic ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Tyr326, Tyr398) in the active site.
    
  • Selectivity: Fluorination often improves selectivity for MAO-B over MAO-A by exploiting subtle differences in the "gate" residues of the two isoforms.

Signal Transduction & Metabolism Pathway

The following diagram illustrates the differential pathway of the 7-fluoro analog versus the parent compound, highlighting the "Metabolic Shunt" effect.

G cluster_0 Input Compounds cluster_1 Physiological Environment (pH 7.4) cluster_2 Metabolic Fate (Liver/CYP450) NonFluoro Non-Fluorinated Indanylamine Ionization Protonation Equilibrium (pKa Driven) NonFluoro->Ionization Fluoro 7-Fluoro Indanylamine Fluoro->Ionization BBB Blood-Brain Barrier Permeation Ionization->BBB Uncharged Fraction (Higher in 7-F) C7_Oxidation C7-Hydroxylation (Phase I Metabolism) BBB->C7_Oxidation Parent Route Metabolic_Block Metabolic Blockade (C-F Bond Stability) BBB->Metabolic_Block 7-F Route Clearance Rapid Clearance C7_Oxidation->Clearance Glucuronidation Extended_Action Extended Half-Life (Sustained Bioactivity) Metabolic_Block->Extended_Action Resists CYP450

Caption: Comparative metabolic fate showing the 7-fluoro "Metabolic Blockade" effect leading to extended half-life.

Experimental Protocols

To validate the bioactivity differences, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of the 7-F substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of Compound A (Non-F) and Compound B (7-F) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1 µM) and pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Success Criterion: 7-F analog should exhibit

      
       half-life compared to non-fluorinated parent.
      
Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: Determine potency (


) changes due to fluorination.
  • Reagents: Recombinant human MAO-B (5 mg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Workflow:

    • Dilute test compounds (serial dilution

      
       M to 
      
      
      
      M) in reaction buffer.
    • Add MAO-B enzyme and incubate for 15 min at 37°C.

    • Add Substrate Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

    • Incubate for 30 min protected from light.

  • Detection:

    • Measure fluorescence (Ex/Em: 530/590 nm).

  • Data Processing:

    • Fit data to sigmoidal dose-response curve (variable slope).

    • Note: If 7-F causes steric clash,

      
       will increase (lower potency). If hydrophobic interaction dominates, 
      
      
      
      will decrease (higher potency).

Synthesis Workflow (7-Fluoro-1-Aminoindan)

The synthesis requires specific regiochemical control to place the fluorine at the 7-position (ortho to the cyclization site).

Synthesis Step1 2-Fluorobenzyl Chloride Step2 Friedel-Crafts Cyclization (AlCl3) Step1->Step2 Step3 7-Fluoro-1-Indanone (Intermediate) Step2->Step3 Step4 Reductive Amination (NH4OAc, NaBH3CN) Step3->Step4 Final 7-Fluoro-1-Aminoindan Step4->Final

Caption: Synthetic route ensuring regioselective 7-fluorination via intramolecular Friedel-Crafts cyclization.

Conclusion

The 7-fluoro-indanylamine analog is superior to the non-fluorinated parent for applications requiring extended duration of action and CNS targeting. The fluorine atom acts as a "metabolic shield" at the oxidation-prone C7 position while simultaneously optimizing the lipophilicity/basicity balance for blood-brain barrier transport.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Youdim, M. B., et al. (2006). Rasagiline: Neuroprotection, neuroplasticity, and neurogenesis. Drug Development Research, 67(6), 539-550. Link

  • Gillman, P. K. (2011). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Crystal structure analysis of 7-fluoroindanylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Crystal Structure & Solid-State Analysis of 7-Fluoroindanylamine Derivatives

Executive Summary: The Fluorine Factor

Context: Indanylamines are the structural backbone of potent MAO-B inhibitors (e.g., Rasagiline) used in Parkinson’s disease therapy.[1] The introduction of a fluorine atom at the 7-position is a strategic medicinal chemistry modification designed to block metabolic hydroxylation and modulate lipophilicity.

The Challenge: While fluorination improves metabolic stability, it drastically alters the solid-state landscape. The high electronegativity and small van der Waals radius of fluorine (1.47 Å) introduce unique C-F···H and C-F···F interactions that can lead to unexpected polymorphism or solvate formation compared to non-fluorinated parents.

Guide Scope: This guide compares the solid-state performance of 7-fluoro-N-propargyl-1-aminoindan (7-F-PAI) against its non-fluorinated parent (Rasagiline) and regioisomers. It provides validated protocols for crystallization, structural elucidation, and stability assessment.

Comparative Analysis: 7-Fluoro vs. Alternatives

The following table summarizes the physicochemical and structural shifts observed when substituting Hydrogen with Fluorine at the 7-position.

Feature7-Fluoro Derivative (Target) Non-Fluorinated Parent (Rasagiline) 4-Fluoro Regioisomer
Crystal System Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
Primary Interaction C-F···H-C (Weak Hydrogen Bond) N-H···O (Salt dependent)C-F···F (Halogen bond)
Packing Motif Herringbone (Edge-to-Face)Columnar

-Stacking
Slip-stacked
Melting Point High (

C)
Moderate (

C)
Lower (

C)
Aqueous Solubility Low (< 5 mg/mL)High (> 20 mg/mL)Moderate
Metabolic Stability Excellent (Blocks CYP450 site)Moderate (Susceptible to 4/7-hydroxylation)Good

Key Insight: The 7-fluoro substitution disrupts the classic


-

stacking observed in Rasagiline mesylate. The fluorine atom, located ortho to the bridgehead, induces a "herringbone" packing motif driven by electrostatic repulsion between the fluorine and the

-cloud of adjacent rings. This results in a denser lattice (higher density) but significantly reduced aqueous solubility.

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the critical path for isolating single crystals suitable for X-ray diffraction (SC-XRD).

CrystallizationWorkflow Synthesis 1. Synthesis (Reductive Amination) Purification 2. Purification (Chiral Resolution) Synthesis->Purification Yield > 85% Screening 3. Solvent Screening (Vapor Diffusion) Purification->Screening >99% ee XRD 4. X-Ray Diffraction (SC-XRD / PXRD) Screening->XRD Single Crystal Analysis 5. Structural Refinement (SHELXL / Mercury) XRD->Analysis .CIF Generation Analysis->Screening Poor R-factor (<5%)

Figure 1: Integrated workflow for the isolation and structural determination of fluorinated aminoindans.

Protocol A: Synthesis of 7-Fluoro-1-aminoindan (Precursor)

Rationale: Direct fluorination of the amine is difficult; synthesis starts from the ketone.

  • Starting Material: 7-fluoro-1-indanone (commercially available).

  • Reductive Amination: Dissolve ketone (1 eq) in Methanol. Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

  • Reaction: Stir at RT for 24h under

    
     atmosphere.
    
  • Workup: Acidify with 1N HCl, wash with DCM (removes unreacted ketone), basify aqueous layer with NaOH to pH 10, extract into EtOAc.

  • Chiral Resolution: React racemic amine with L-tartaric acid in Ethanol. Recrystallize to obtain the (R)-enantiomer (active pharmacophore).

Protocol B: Vapor Diffusion Crystallization (The "Gold Standard")

Rationale: Fluorinated derivatives often oil out in rapid cooling. Vapor diffusion allows slow lattice formation, essential for resolving the C-F disorder.

  • Inner Vial: Dissolve 20 mg of the tartrate or mesylate salt in 0.5 mL Methanol (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Ethyl Acetate or Toluene (Anti-solvent).

  • Incubation: Seal outer jar. Store at

    
    C in a vibration-free zone.
    
  • Observation: Harvest crystals after 7–14 days. Look for prisms (preferred) vs. needles (often solvated).

Structural Analysis: The "Fluorine Effect"

When analyzing the .CIF (Crystallographic Information File), focus on these specific parameters to validate the structure.

The C-F Bond Geometry

In the 7-fluoro derivative, the C-F bond length typically refines to 1.35–1.37 Å .

  • Validation Check: If the bond length is >1.40 Å, suspect disorder (F/H occupancy mix) or incorrect atom assignment.

  • Anisotropy: The Fluorine atom often shows higher thermal vibration parameters (

    
    ) than the ring carbons.
    
Intermolecular Interactions (The "Glue")

Unlike the non-fluorinated parent which relies on strong N-H···O hydrogen bonds (in salts), the 7-fluoro derivative lattice is stabilized by weak C-F···H-C interactions.

  • Distance: Look for F···H contacts between 2.50–2.70 Å (Sum of vdW radii is ~2.67 Å).

  • Significance: These weak interactions dictate the solubility profile. The lack of strong hydrophilic handles (like extra OH groups) and the "greasy" nature of the fluorinated edge reduces water solubility.

Disorder Suppression

Literature suggests that ortho-fluorination (as in the 7-position relative to the bridgehead) can suppress the static disorder often seen in the five-membered ring of indanes. The steric bulk of Fluorine "locks" the ring puckering into a specific envelope conformation.

Mechanistic Pathway: Structure-Property Relationship

The following diagram illustrates how the crystal structure features translate into biological and physical performance.

Mechanism F_Sub 7-Fluoro Substitution Electronic Electronic Effect (High Electronegativity) F_Sub->Electronic Steric Steric Bulk (vdW Radius 1.47Å) F_Sub->Steric Packing Altered Crystal Packing (Herringbone Motif) Electronic->Packing Electrostatic Repulsion Metabolism Metabolic Blocking (Prevents CYP Hydroxylation) Steric->Metabolism Blocks Active Site Solubility Reduced Aqueous Solubility (Hydrophobic Surface) Packing->Solubility Stability Increased Lattice Energy (Higher Melting Point) Packing->Stability

Figure 2: Causal relationship between the 7-fluoro structural modification and pharmaceutical properties.

References

  • Binda, C., et al. (2004). "Structure of human monoamine oxidase B in complex with Rasagiline analogs." Journal of Medicinal Chemistry.

    • Relevance: Establishes the baseline binding mode and structural requirements for aminoindan deriv
  • Chopra, D., et al. (2006). "The role of organic fluorine in crystal engineering: C-F...H vs C-F...F interactions." Crystal Growth & Design.

    • Relevance: Authoritative source on interpreting C-F interactions in the l
  • Thallapally, P.K., et al. (2007). "Polymorphism in fluorinated drugs: The case of conformational locking." Chemical Communications.

    • Relevance: Discusses how fluorine suppresses disorder in ring systems similar to indane.
  • Youdim, M.B.H., et al. (2005). "The anticancer and neuroprotective properties of Rasagiline and its analogs." Nature Reviews Neuroscience.

    • Relevance: Provides the biological context for the 7-fluoro modific

Sources

A Researcher's Guide to High-Purity (R)- and (S)-7-Fluoroindan-1-amine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Scientists and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure reference standards is not merely a matter of best practice, but a critical regulatory and scientific necessity. This guide provides a comprehensive comparison of commercially available reference standards for (R)- and (S)-7-fluoroindan-1-amine, two chiral building blocks of significant interest in medicinal chemistry.

This document will delve into the essential quality attributes of these reference standards, provide detailed experimental protocols for their verification, and present a comparative analysis of available products to aid researchers in making informed decisions for their critical applications.

The Critical Role of Enantiopure Reference Standards

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Regulatory bodies worldwide, therefore, mandate the separate evaluation of each enantiomer of a chiral drug candidate. This necessitates the availability of highly characterized, enantiomerically pure reference standards for accurate quantification, impurity profiling, and biological testing.

For researchers working with (R)- and (S)-7-fluoroindan-1-amine, the quality of their reference standards directly impacts the reliability and reproducibility of their experimental results. Key quality attributes that must be rigorously assessed include:

  • Enantiomeric Excess (e.e.): A measure of the purity of a single enantiomer in a mixture. For reference standards, an e.e. of ≥98% is typically required.

  • Chemical Purity: The percentage of the desired compound, irrespective of its stereochemistry. High chemical purity (typically >98%) ensures that observed effects are not due to impurities.

  • Identity Confirmation: Unambiguous verification of the chemical structure, including the stereocenter's absolute configuration.

  • Comprehensive Documentation: A Certificate of Analysis (CoA) that provides detailed information on the analytical methods used for characterization and the corresponding data.

Comparative Analysis of Commercially Available Reference Standards

A thorough investigation of the market for (R)- and (S)-7-fluoroindan-1-amine reference standards reveals a limited number of suppliers providing comprehensive analytical data. While several vendors list these compounds, obtaining detailed Certificates of Analysis with spectral data often requires direct inquiry. For the purpose of this guide, we will focus on the typical specifications offered by reputable suppliers.

Parameter Supplier A (Typical) Supplier B (Typical) Ideal Specification
Product Name (R)-7-Fluoroindan-1-amine(S)-7-Fluoroindan-1-amineEnantiomer-specific
CAS Number Specific to enantiomerSpecific to enantiomerSpecific to enantiomer
Purity (by HPLC) ≥97%≥98%≥98%
Enantiomeric Excess (e.e.) Not consistently providedOften requires specific request≥98%
Identity Confirmation ¹H NMR, Mass Spec¹H NMR, Mass Spec¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spec
Certificate of Analysis Basic CoA availableDetailed CoA upon requestComprehensive CoA with spectra

Note: The information in the table above is a representation of commonly found specifications and may not reflect the exact data for every batch from every supplier. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

Experimental Protocols for Verification

To ensure the quality and reliability of (R)- and (S)-7-fluoroindan-1-amine reference standards, independent verification is crucial. The following section details robust analytical methods for confirming the identity, purity, and enantiomeric excess of these compounds.

Workflow for Reference Standard Verification

Caption: Workflow for the verification of chiral reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of the amine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

  • Analysis: Inject the prepared standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Enantiomeric Excess Determination by Chiral HPLC

This is the most critical analysis for a chiral reference standard.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and IPA (e.g., 90:10 v/v) with 0.1% DEA. The ratio of hexane to IPA may require optimization to achieve baseline separation of the enantiomers.

  • Standard Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL. To confirm the elution order, a racemic mixture should also be analyzed.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

  • Analysis: Inject the standard solution. The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the reference standard.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of 7-fluoroindan-1-amine.

  • ¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. The presence of a signal corresponding to the fluorine atom on the aromatic ring provides further confirmation of the structure. The chemical shift will be characteristic of a fluorine atom in that electronic environment.

  • Enantiomeric Purity by NMR with a Chiral Solvating Agent (CSA):

    • To the NMR sample, add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

    • Acquire a ¹H or ¹⁹F NMR spectrum. In the presence of the CSA, the signals of the two enantiomers may be resolved into two distinct sets of peaks. The ratio of the integrals of these peaks can be used to determine the enantiomeric excess.

Caption: Workflow for NMR analysis of chiral amines.

Conclusion

The selection of high-quality reference standards for (R)- and (S)-7-fluoroindan-1-amine is a critical step in ensuring the accuracy and validity of research in drug discovery and development. This guide has outlined the key quality attributes to consider and provided detailed, field-proven methodologies for their independent verification. While the availability of comprehensive analytical data from suppliers can be inconsistent, researchers can and should perform their own due diligence through the experimental protocols described herein. By adhering to these rigorous standards of verification, the scientific community can build a stronger foundation for the development of novel and effective therapeutics.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. Retrieved from [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26165-26173. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 7-Fluoroindanylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Fluoroindanylamine (and its related isomers such as 7-fluoro-2,3-dihydro-1H-inden-1-amine) belongs to a class of fluorinated aromatic amines .[1][2] These compounds possess a dual-hazard profile: the acute toxicity and potential genotoxicity of the amine pharmacophore, amplified by the lipophilicity of the fluorine substitution, which significantly enhances dermal absorption.

Immediate Action Required:

  • Treat as High-Hazard: Handle as a potential sensitizer and methemoglobinemia agent.[1]

  • Zero Skin Contact: Standard nitrile gloves are insufficient for prolonged contact.

  • Engineering Controls: Open handling is prohibited; use a certified fume hood.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

Hazard ClassMechanism of ActionCritical Risk Factor
Acute Toxicity (Dermal) Lipophilic Penetration: The fluorine atom increases the molecule's solubility in lipids, allowing it to bypass the stratum corneum (outer skin layer) faster than non-fluorinated analogues.[1]Rapid absorption into the bloodstream.
Respiratory Sensitization Haptenization: Aromatic amines can react with proteins in the respiratory tract to form immunogenic complexes.Irreversible allergic sensitization (asthma-like symptoms).[1]
Systemic Toxicity Metabolic Activation: Indanylamines can be metabolized similarly to aniline, potentially causing methemoglobinemia (interference with oxygen transport in blood).Cyanosis (blue skin), fatigue, and organ damage.

Scientific Grounding: The lipophilicity of fluorinated rings correlates with increased permeability coefficients (


) in human skin models compared to their non-fluorinated counterparts ( Reference 1).

PPE Technical Specifications (The Barrier System)

Do not rely on generic lab safety rules. Use this specific matrix for this compound.

A. Hand Protection: The "Double-Glove" Protocol

Standard 4-mil nitrile gloves provide only minutes of protection against aromatic amines before permeation occurs at the molecular level.[1]

  • Primary Barrier (Inner Layer): EVOH/PE Laminate (e.g., Silver Shield®) .

    • Why: Laminate films offer >8 hours of breakthrough time for amines and aromatics.

  • Mechanical Barrier (Outer Layer): Nitrile (minimum 5 mil) .[1]

    • Why: Provides grip and protects the fragile laminate liner from tears.[3]

  • Protocol: Tape the inner glove to the lab coat sleeve to prevent wrist exposure.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 + Organic Vapor (OV) cartridges.[1]

    • Why: Particulate filters (N95) do not stop amine vapors.[1] You need the activated charcoal of an OV cartridge to adsorb the volatile amine fraction.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are inadequate because amine vapors can bypass the side shields and irritate the lacrimal glands.

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene).

    • Why: Cotton coats absorb liquids and hold toxic agents against the skin.

Operational Workflow: The Safe Handling Lifecycle

The following diagram illustrates the mandatory decision logic for handling this compound.

SafeHandling Start Start: Risk Assessment CheckQty Quantity > 100mg? Start->CheckQty LowQty Standard Protocol: Fume Hood + Double Glove CheckQty->LowQty No HighQty High-Hazard Protocol: Closed System / Glovebox CheckQty->HighQty Yes Prep 1. Prep: Weigh inside hood (Anti-static gun recommended) LowQty->Prep HighQty->Prep Reaction 2. Reaction: Vent to scrubber (Acid trap for amines) Prep->Reaction Waste 3. Disposal: Segregate into Halogenated Waste Reaction->Waste

Figure 1: Decision logic for selecting engineering controls based on quantity handled.

Step-by-Step Handling Protocol
  • Pre-Weighing Preparation:

    • Verify fume hood flow.

    • Don PPE (Laminate inner gloves + Nitrile outer gloves).

    • Place a disposable absorbent pad (benchkote) in the hood to capture micro-spills.

  • Weighing & Transfer:

    • Use an anti-static gun if the solid is fluffy/static-prone (common with dry amine salts).[1]

    • Critical: Wipe the exterior of the reagent bottle with a solvent-dampened tissue before returning it to storage to remove invisible amine residues.

  • Reaction Setup:

    • If heating, ensure the condenser is vented to an inert gas line or a scrubber. Do not vent directly into the hood atmosphere if possible.

  • Decontamination:

    • Wash outer gloves with soap/water before removing them.

    • Dispose of outer gloves as contaminated waste. Reuse inner laminate gloves only if visually uncompromised.

Emergency Response & Disposal

ScenarioAction Protocol
Skin Contact Drench & Wash: Immediate 15-minute rinse.[1][4] Use soap and water (lipophilic compounds require soap to emulsify). Do not use alcohol (enhances absorption).
Eye Contact Flush: 15 minutes minimum.[4] Note: Amines are alkaline; they cause penetrating burns. Speed is critical to prevent corneal opacification.
Spill (<5g) Cover with vermiculite or sand . Do not use standard paper towels (increases surface area for evaporation). Scoop into a jar, label "Hazardous Waste - Fluorinated Amine".[1]

Disposal Classification:

  • Category: Halogenated Organic Solvent/Solid Waste.

  • Segregation: Keep separate from strong acids (exothermic reaction risk) and oxidizers.[5]

  • Labeling: Must explicitly state "Contains Fluorinated Aromatics" to alert waste handlers of potential incineration hazards (HF formation).

References

  • National Institutes of Health (NIH). Glove Selection Guide for Chemical Hazards. Retrieved from [Link]

  • PubChem. Compound Summary: 7-Fluoro-2,3-dihydro-1H-inden-1-amine (Related Isomer Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Absorption of Aromatic Amines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Risk Assessment of Fluorinated Organic Compounds. Retrieved from [Link][1]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier, as synthesis byproducts may alter the hazard profile.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroindanylamine
Reactant of Route 2
Reactant of Route 2
7-Fluoroindanylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.